molecular formula C15H15NO2 B1632725 N-(4-methoxyphenyl)-3-methylbenzamide

N-(4-methoxyphenyl)-3-methylbenzamide

Cat. No.: B1632725
M. Wt: 241.28 g/mol
InChI Key: PFLGYHSIMYVEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-3-methylbenzamide is a chemical compound with the CAS Number 313367-17-8 and a molecular weight of 241.29 g/mol. It is characterized by the molecular formula C 15 H 15 NO 2 . This compound belongs to the N-phenylbenzamide class of chemicals. Research into structurally related analogues has revealed significant potential in pharmaceutical development. Notably, certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity in scientific studies. For instance, some derivatives have been investigated for their ability to inhibit viruses such as the Hepatitis B Virus (HBV) by a unique mechanism involving the upregulation of the host protein APOBEC3G, which can degrade viral DNA . Other derivatives in this class are being explored as potential PET tracers for imaging specific targets in the brain, such as the Colony-Stimulating Factor 1 Receptor (CSF1R), which is a marker for neuroinflammation . The research applications of N-phenylbenzamide compounds make N-(4-Methoxyphenyl)-3-methylbenzamide a compound of interest for further investigation in medicinal chemistry and drug discovery projects. Please note: This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-11-4-3-5-12(10-11)15(17)16-13-6-8-14(18-2)9-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

PFLGYHSIMYVEQR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

N-(4-methoxyphenyl)-3-methylbenzamide chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

N-(4-Methoxyphenyl)-3-methylbenzamide (C₁₅H₁₅NO₂) represents a classic diaryl amide scaffold , widely utilized in medicinal chemistry as a privileged structure for kinase inhibition, Transient Receptor Potential (TRP) channel modulation, and antiviral research.

This guide provides a rigorous technical breakdown of its physicochemical properties, an optimized synthetic protocol for high-purity isolation, and a structural activity relationship (SAR) analysis relevant to drug discovery.

Physicochemical Profile

The molecule consists of a 3-methylphenyl (m-tolyl) lipophilic tail and a 4-methoxyphenyl (p-anisyl) electron-rich head, linked by a polar amide bridge. This "dumbbell" configuration allows for dual hydrophobic/hydrophilic interactions within protein binding pockets.[1]

PropertyValueTechnical Note
Molecular Formula C₁₅H₁₅NO₂-
Molecular Weight 241.29 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
LogP (Calc) 3.4 ± 0.2Indicates high membrane permeability; suitable for CNS targets.[1]
Topological Polar Surface Area (TPSA) ~38 Ų<60 Ų suggests excellent blood-brain barrier (BBB) penetration.[1]
H-Bond Donors / Acceptors 1 / 2Amide NH (Donor); Amide Carbonyl & Methoxy (Acceptors).[1]
Rotatable Bonds 3Amide linker rigidity restricts conformational entropy, aiding binding affinity.[1]

Synthetic Methodology: Optimized Schotten-Baumann Protocol

While various coupling reagents (EDC/HOBt, HATU) exist, the Schotten-Baumann reaction remains the most atom-economical method for this specific lipophilic amide. The following protocol is optimized for yield (>85%) and purity, minimizing the formation of symmetrical anhydride byproducts.

Reaction Mechanism & Workflow

The synthesis involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride by p-anisidine (4-methoxyaniline) in the presence of a non-nucleophilic base.

SynthesisWorkflow Start Reagents: 3-Methylbenzoyl chloride 4-Methoxyaniline Reaction Reaction Phase Solvent: DCM (Anhydrous) Base: Et3N (1.2 eq) Temp: 0°C → RT Start->Reaction Dropwise Addition (Exothermic Control) Quench Quench & Wash 1. 1M HCl (Remove amine) 2. Sat. NaHCO3 (Remove acid) Reaction->Quench TLC Monitoring (Rf ~0.4) Purification Purification Recrystallization (EtOH) or Flash Chrom (Hex/EtOAc) Quench->Purification Phase Separation Product Final Product N-(4-methoxyphenyl)-3-methylbenzamide >98% Purity Purification->Product Drying & Analysis

Figure 1: Optimized synthetic workflow for benzamide formation.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 4-methoxyaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Add Triethylamine (Et₃N) (1.5 equiv) and cool to 0°C under N₂ atmosphere.

    • Why DCM? DCM solubilizes both the lipophilic amine and the product, preventing premature precipitation.

    • Why 0°C? Controls the exothermicity of the acid chloride addition, preventing di-acylation.

  • Addition: Add 3-methylbenzoyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Work-up:

    • Wash organic layer with 1M HCl (removes unreacted aniline).[1]

    • Wash with Saturated NaHCO₃ (removes unreacted acid chloride/hydrolyzed acid).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield white crystalline needles.[1]

Spectroscopic Characterization

Validation of the structure requires distinguishing the specific regiochemistry of the methyl and methoxy substituents.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8 - 7.9 ppm (Broad s, 1H): Amide N-H .[1] The chemical shift varies with concentration (H-bonding).[1]

    • δ 7.6 - 7.7 ppm (m, 2H): Ortho-protons of the benzoyl ring (H2, H6).

    • δ 7.45 ppm (d, J = 8.8 Hz, 2H): Ortho-protons of the anisyl ring (adjacent to Nitrogen).

    • δ 6.90 ppm (d, J = 8.8 Hz, 2H): Meta-protons of the anisyl ring (adjacent to Methoxy).

    • δ 3.81 ppm (s, 3H): -OCH₃ (Methoxy group).[1] Distinct singlet.

    • δ 2.42 ppm (s, 3H): -CH₃ (Aryl methyl).[1]

  • Interpretation: The "Roofing effect" or clear AA'BB' system in the 6.90–7.45 ppm region confirms the para-substitution of the aniline ring.

Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Sharp, medium intensity).

  • 1645 cm⁻¹: C=O Amide I band (Strong).[1] Lower frequency than esters due to resonance donation from Nitrogen.[1]

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[1]

Biological Context & Pharmacophore Mapping

This molecule serves as a functional probe in two primary therapeutic areas: Antiviral Therapeutics and Ion Channel Modulation .[1]

Pharmacophore Features

The molecule acts as a "linker-based" inhibitor.[1] The amide bond mimics the peptide backbone, while the flanking aromatic rings engage in


-stacking interactions.

Pharmacophore RingA Ring A: 3-Methylphenyl (Hydrophobic Pocket Filler) Linker Amide Linker (H-Bond Donor/Acceptor) RingA->Linker Target1 Target: TRPM8 / TRPV1 (Hydrophobic Channel Pore) RingA->Target1 Van der Waals RingB Ring B: 4-Methoxyphenyl (Electronic Donor / H-Bond Acceptor) Linker->RingB Target2 Target: Kinase ATP Pocket (Hinge Region Binder) Linker->Target2 H-Bonding RingB->Target1 Dipole Interaction

Figure 2: Pharmacophore map highlighting interaction points with biological targets.

Therapeutic Relevance[1][3]
  • HBV Inhibition: Structurally analogous benzamides (e.g., IMB-0523) have been identified as inhibitors of Hepatitis B Virus (HBV) replication.[1][2] They function by upregulating intracellular APOBEC3G (A3G), a cytidine deaminase that hypermutates viral DNA [1].[1]

  • TRP Channel Modulation: The 4-methoxy and 3-methyl substitution pattern is critical for selectivity in Transient Receptor Potential (TRP) channels.[1] Specifically, this scaffold acts as an antagonist for TRPM8 (cold receptor) and TRPV1 , useful in neuropathic pain research. The 3-methyl group provides steric bulk that improves selectivity over unsubstituted benzamides [2].[1]

References

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[2][3] Drug Design, Development and Therapy.[3]

  • BenchChem. N-(4-Methoxyphenyl)benzamide Structure and Crystallographic Data. BenchChem Technical Repository.

  • PubChem. 4-[(3-methoxyphenyl)methylamino]-N-methylbenzamide Compound Summary. National Library of Medicine.[1]

  • Mokhtari, J., et al. (2021). Supporting Information: NMR Spectra of Benzamide Derivatives.[1][4] Royal Society of Chemistry.[1]

Sources

biological activity of N-(4-methoxyphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the requires moving beyond basic structural descriptions to understand the precise molecular interactions that drive cellular phenotypes. As a Senior Application Scientist, I approach scaffold optimization as a multidimensional challenge: we must balance target engagement, physicochemical tuning, and the mitigation of off-target cytotoxicity.

The N-(4-methoxyphenyl)benzamide core is a highly privileged pharmacophore. By systematically modifying the steric and electronic landscape of the benzoyl and aniline rings, researchers have unlocked potent antiallergic, antimicrobial, and antimelanogenic activities. This guide deconstructs the structural determinants of these activities, details the signaling pathways they modulate, and provides field-proven, self-validating protocols for their evaluation.

Structural Determinants & QSAR Profiling

The biological efficacy of N-(4-methoxyphenyl)benzamide derivatives is heavily dictated by their 3D conformation. The amide linker provides a degree of rotational freedom, but introducing substituents—particularly at the ortho positions of the benzoyl ring—forces the molecule out of coplanarity. This steric hindrance is a critical driver for target receptor fit.

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in mapping these dependencies, particularly for the scaffold's antiallergic and immunomodulatory properties. Comparative Molecular Field Analysis (CoMFA) and Molecular Descriptors Family on Structure-Activity Relationships (MDF-SAR) have demonstrated that steric fields overwhelmingly dominate the structure-activity landscape compared to electrostatic fields[1].

Table 1: Comparative QSAR Modeling of Antiallergic Activity in Substituted Benzamides

Model TypeDescriptors UsedEstimation (

)
Prediction (

)
Primary Structural Drivers Identified
CoMFA (3D-QSAR) Multiple (Steric/Electrostatic)0.9952N/ASteric fields are significantly more critical than electrostatic fields for receptor binding[1].
MDF-SAR (2D/3D) 40.99860.9956Molecular geometry, number of directly bonded hydrogens, and partial charge[2].

Causality Insight: The dependence on "directly bonded hydrogens" identified by the MDF-SAR model[2] highlights the critical role of the amide N-H as a hydrogen bond donor. When designing new derivatives, protecting or methylating this nitrogen often results in a complete loss of antiallergic activity, confirming its role as a primary pharmacophoric anchor.

Mechanistic Pathway: Antimelanogenesis and Depigmentation

One of the most therapeutically significant applications of this scaffold is in dermatology, specifically as a skin-depigmenting agent. The derivative 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide has been identified as a potent inhibitor of melanogenesis[3].

Unlike traditional skin lighteners (e.g., hydroquinone or kojic acid) that act as direct competitive inhibitors in the catalytic pocket of the Tyrosinase (TYR) enzyme, this specific benzamide derivative acts upstream via intracellular signal transduction.

The ERK1/2 Signaling Cascade

The compound induces the rapid phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). In melanocytes, sustained ERK1/2 activation triggers the proteasomal degradation of Microphthalmia-associated Transcription Factor (MITF). Because MITF is the master transcriptional regulator of melanogenic enzymes, its degradation leads to a profound downregulation of Tyrosinase expression, ultimately halting melanin synthesis[3].

Pathway Ligand 2,6-dimethoxy-N- (4-methoxyphenyl)benzamide ERK ERK1/2 Phosphorylation Ligand->ERK Activates MITF MITF Degradation ERK->MITF Induces TYR Tyrosinase Downregulation MITF->TYR Suppresses Melanin Inhibition of Melanogenesis TYR->Melanin Results in

Fig 1: ERK1/2-mediated antimelanogenesis pathway induced by benzamide derivatives.

Experimental Protocol: High-Throughput Screening for Tyrosinase Inhibition

When evaluating the biological activity of novel benzamide derivatives, the greatest risk is conflating true pharmacological downregulation with non-specific cellular toxicity. As a standard practice, I mandate the use of a dual-readout self-validating system . The following protocol details how to isolate true antimelanogenic activity from cytotoxicity in B16 murine melanoma cells.

Materials Required:

  • B16 murine melanoma cell line

  • Dulbecco’s Modified Eagle Medium (DMEM) + 10% FBS

  • 
    -MSH (Melanocyte-Stimulating Hormone)
    
  • WST-8 Cell Viability Reagent

  • Synthetic N-(4-methoxyphenyl)benzamide derivatives (dissolved in DMSO)

Step-by-Step Methodology:

  • Cell Seeding and Synchronization: Seed B16 cells at

    
     cells/well in a 24-well plate. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    atmosphere.
    • Causality: Allowing 24 hours for adhesion ensures the cells enter the logarithmic growth phase, providing a uniform metabolic baseline across all wells before the introduction of xenobiotics.

  • Pathway Induction and Treatment: Aspirate the media and replace it with fresh DMEM containing 100 nM

    
    -MSH and varying concentrations of the benzamide derivative (e.g., 1, 10, 25, 50 
    
    
    
    M). Ensure the final DMSO concentration does not exceed 0.1%.
    • Causality:

      
      -MSH synchronizes and artificially upregulates the cAMP/MITF pathway. This amplifies the assay's dynamic range, making the inhibitory effects of the benzamide derivative statistically robust.
      
  • Viability Readout (The Control Node): After 48 hours of incubation, add WST-8 reagent to each well and incubate for 2 hours. Measure absorbance at 450 nm (

    
    ).
    
  • Melanin Extraction and Quantification: Immediately following the viability read, wash the cells twice with ice-cold PBS. Add 200

    
    L of 1N NaOH containing 10% DMSO to each well. Heat the plate at 80°C for 1 hour to lyse the cells and dissolve the intracellular melanin. Measure the absorbance of the lysate at 405 nm (
    
    
    
    ).
  • Data Normalization (Self-Validation): Calculate the normalized Melanin Index by dividing the melanin absorbance by the viability absorbance (

    
    ).
    
    • Causality: This normalization is the core of the self-validating system. A highly toxic compound that kills 50% of the cells will naturally show a 50% drop in total melanin. By normalizing against the WST-8 viability readout, we isolate true pharmacological downregulation of melanogenesis from artifactual drops caused by cell death[3].

Antimicrobial and Antifungal Applications

Beyond mammalian cell modulation, specific ester and nitro-substituted derivatives of the benzamide scaffold exhibit potent antifungal properties. Research indicates that derivatives containing aromatic nitro groups (e.g., propyl 3,5-dinitrobenzoate analogues) shift the mechanism of action toward the disruption of fungal cell membranes[4].

These compounds act as multitarget agents against Candida albicans, primarily by interfering with the biosynthesis of ergosterol —the fungal equivalent of cholesterol[4]. The structural rigidity provided by the benzamide core, combined with the lipophilicity of the methoxy and nitro groups, allows these molecules to effectively penetrate the fungal cell wall and disrupt the lipid bilayer's integrity.

Conclusion

The N-(4-methoxyphenyl)benzamide scaffold is a masterclass in rational drug design. By understanding the 3D steric requirements dictated by QSAR models, researchers can tune this core to target specific intracellular kinases (like ERK1/2) for dermatological applications, or optimize its lipophilicity to disrupt fungal ergosterol synthesis. Rigorous, self-validating assays remain the cornerstone of advancing these derivatives from in vitro hits to viable therapeutic leads.

References

1.2. Clujul Medical, 2007, vol. LXXX - nr. 1. 2.1. Chemometrics and Intelligent Laboratory Systems, 1999, 45: 95–100. 3.3. Biochemical and Biophysical Research Communications, 2006, 349: 39-49. 4.4. ResearchGate, 2018.

Sources

The 3-Methylbenzamide Scaffold in Medicinal Chemistry: Target Landscapes, Synthetic Methodologies, and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The 3-methylbenzamide (3-MBA) motif is a highly privileged pharmacophore in modern medicinal chemistry. Originally identified as a classical competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, the structural versatility of the benzamide core—coupled with the steric and electronic influence of the 3-methyl substitution—has enabled its expansion into diverse therapeutic arenas. Today, 3-MBA derivatives are critical components in the development of targeted oncology therapeutics[1], neuroimaging radiotracers for Multiple Sclerosis (MS)[2], and potent agrochemical fungicides targeting succinate dehydrogenase (SDH)[3].

This technical guide synthesizes the mechanistic paradigms of 3-MBA derivatives, provides field-proven synthetic methodologies for library generation, and outlines self-validating experimental protocols for target engagement.

Mechanistic Paradigms & Target Landscapes

PARP1 Inhibition and Synthetic Lethality

The most established application of the 3-MBA scaffold is in the inhibition of PARP enzymes, primarily PARP1 and PARP2. The benzamide moiety acts as a bioisostere for the nicotinamide ring of NAD+, binding directly to the catalytic domain of the enzyme.

Derivatives such as 4-amino-3-methylbenzamide competitively inhibit PARP by disrupting the transfer of ADP-ribose units to target proteins, a critical step in single-strand break (SSB) DNA repair[4]. Beyond simple catalytic inhibition, advanced 3-MBA derivatives induce "PARP trapping," where the PARP1 protein is locked onto the DNA damage site. During the S-phase of the cell cycle, these trapped complexes cause replication fork collapse, generating lethal double-strand breaks (DSBs). In cells with homologous recombination deficiency (HRD)—such as those with BRCA1/2 mutations—this mechanism triggers apoptosis via synthetic lethality[1].

PARP_Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Inhibition of PARylation Inhibitor 3-MBA Derivative (Inhibitor) Inhibitor->PARP1 Competes with NAD+ RepFork Replication Fork Collapse (DSB) Trapping->RepFork HR_Prof HR Proficient Cell (Repair & Survival) RepFork->HR_Prof Normal Cells HR_Def HR Deficient Cell (BRCA-) (Synthetic Lethality / Apoptosis) RepFork->HR_Def Cancer Cells

Mechanism of PARP trapping and synthetic lethality by 3-MBA derivatives.

Sphingosine-1-Phosphate-5 (S1P5) Receptor Modulators

Emerging research has repurposed the benzamide core for neuroimaging. The S1P5 receptor is predominantly expressed in oligodendrocytes, making it a prime target for tracking myelination dynamics in Multiple Sclerosis. A lead 6-arylaminobenzamide derivative, 6-(mesitylamino)-2-methoxy-3-methylbenzamide (TEFM180), has been developed as a core scaffold for Positron Emission Tomography (PET) radiotracers. This compound demonstrates rapid brain penetration and high target affinity (


 nM), providing a critical tool for in vivo imaging of oligodendrocyte activity[2].
Succinate Dehydrogenase (SDH) Inhibition

In the realm of antifungal agents, N-benzyl-2-bromo-3-methylbenzamide derivatives have shown significant efficacy as SDH inhibitors. The 3-methyl substitution enhances binding affinity through hydrophobic interactions within the enzyme's active site, disrupting mitochondrial respiration in fungal pathogens[3].

Quantitative Data: Structure-Activity Relationships (SAR)

The structural modularity of 3-MBA allows for precise tuning of its pharmacological profile. Table 1 summarizes the quantitative SAR data across various therapeutic targets based on recent library screening.

Table 1: SAR of 3-Methylbenzamide Derivatives Across Therapeutic Targets

Target ClassRepresentative DerivativeKey SubstitutionsPharmacological Effect / AffinityRef
PARP1 (Oncology) 4-amino-3-methylbenzamide4-NH

Competitive NAD+ inhibition; disrupts DNA repair.[4]
S1P5 Receptor (PET) TEFM1806-mesitylamino, 2-methoxyHigh target affinity (

nM); rapid brain clearance.
[2]
S1P5 Receptor (Agonist) Compound 7f2-allyloxyHighest S1P5 agonist activity in its library class.[5]
SDH (Antifungal) N-benzyl-2-bromo-3-MBA2-Br, N-benzylPotent SDH inhibition; 2-Br is highly favorable for activity.[3]
Quorum Sensing N-(3-methyl-4-pyridyl)-p-nitrobenzamidep-NO

, 4-pyridyl
Binds ligand domains in Gram-negative bacteria.[6]

Synthetic Methodologies: Regioselective Library Generation

A major challenge in synthesizing 3-MBA derivatives is achieving regioselectivity, particularly when functionalizing the aromatic ring. Electrophilic aromatic substitution often yields complex meta/para isomer mixtures[6]. To overcome this, Directed ortho-Metalation (DoM) is the gold-standard methodology.

The Causality of DoM Design

DoM utilizes a strong, non-nucleophilic base—typically Lithium tetramethylpiperidide (LiTMP)—to deprotonate the aromatic ring.

  • Why LiTMP over n-Butyllithium? Standard alkyllithiums (like n-BuLi) are highly nucleophilic and will attack the electrophilic carbonyl carbon of the benzamide, destroying the starting material. LiTMP is sterically hindered, acting exclusively as a base.

  • Why does it target the ortho position? The oxygen atom of the benzamide carbonyl acts as a Directed Metalation Group (DMG). It coordinates the lithium ion, bringing the bulky basic center into tight proximity with the ortho-proton, drastically lowering the activation energy for deprotonation at that specific site[6][7].

DoM_Workflow Start 3-Methylbenzamide Base LiTMP (-78°C, THF) Start->Base Intermediate Ortho-Lithiated Intermediate Base->Intermediate Deprotonation Electrophile Electrophile (e.g., NFSi) Intermediate->Electrophile Product Regioselective Derivative Electrophile->Product Quench & Isolate

Directed ortho-Metalation (DoM) workflow for regioselective functionalization.

Protocol 1: Regioselective Fluorination via DoM

Objective: Synthesize 2-fluoro-3-methylbenzamide derivatives.

  • Base Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to 0°C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LiTMP.

  • Metalation: Cool the LiTMP solution to -78°C using a dry ice/acetone bath. Add the 3-methylbenzamide substrate (1.0 eq) dissolved in minimal anhydrous THF dropwise over 15 minutes. Causality: Strict temperature control at -78°C is required to prevent the lithiated intermediate from undergoing self-condensation or unwanted rearrangements.

  • Electrophilic Quench: After 1 hour of stirring at -78°C, add N-fluorobenzenesulfonimide (NFSi) (1.2 eq) in THF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • System Validation & Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Validation step: The immediate cessation of color change upon NH
    
    
    
    Cl addition confirms the successful quenching of unreacted organolithium species. Extract with ethyl acetate, dry over Na
    
    
    SO
    
    
    , and purify via flash chromatography.

Biological Evaluation: Self-Validating Assay Systems

To ensure the synthesized 3-MBA derivatives possess the intended biological activity, robust in vitro assays must be employed. The following protocol outlines the evaluation of SDH inhibition, a critical assay for antifungal 3-MBA derivatives[3].

SDH_Assay_Workflow Mito 1. Mitochondria Isolation (Enzyme Source) Incubation 2. Incubation (37°C, 1h) (Test Cmpd + Substrate) Mito->Incubation Validate activity Termination 3. Reaction Termination (Glacial Acetic Acid) Incubation->Termination Arrest kinetics Extraction 4. Formazan Extraction (Toluene) Termination->Extraction Phase separation Readout 5. Absorbance (495 nm) (IC50 Calculation) Extraction->Readout Quantify inhibition

Workflow for the in-vitro Succinate Dehydrogenase (SDH) inhibition assay.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: Determine the IC


 of N-benzyl-2-bromo-3-methylbenzamide derivatives against fungal SDH.
  • Mitochondrial Isolation: Isolate mitochondria from fungal cultures via differential centrifugation. Resuspend in assay buffer (0.1 M phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the mitochondrial suspension, sodium succinate (substrate), and a tetrazolium dye (e.g., MTT or INT) as the electron acceptor. Add the 3-MBA test compounds at varying logarithmic concentrations.

    • System Validation: Include a vehicle control (DMSO only) to establish baseline 100% enzyme activity, and a positive control (e.g., Boscalid) to validate assay sensitivity.

  • Incubation: Incubate the microplate at 37°C for exactly 1 hour. Causality: SDH oxidizes succinate to fumarate, transferring electrons to the tetrazolium dye, reducing it to a colored formazan product. The intensity of the color is directly proportional to enzyme activity.

  • Reaction Termination & Extraction: Terminate the reaction by adding glacial acetic acid. Extract the insoluble formazan product using toluene[3].

  • Quantification: Measure the absorbance of the toluene phase at 495 nm using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC

    
     using non-linear regression analysis.
    

References

  • "106037-36-9(4-amino-3-methylbenzamide) | Kuujia.com", Chem960,
  • "A Comparative Guide to N-Benzyl-2-bromo-3-methylbenzamide Derivatives in Succinate Dehydrogenase Inhibition", Benchchem,
  • "Assessment of a 6-Arylaminobenzamide Lead Derivative as a Potential Core Scaffold for S1p5 Positron Emission Tomography Radiotracer Development", SSRN,
  • "Benzamide, N-(3-methyl-4-pyridyl)-p-nitro", Smolecule,
  • "Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642)", EvitaChem,
  • "WO2023122140A1 - Parp1 inhibitors", Google P
  • "4 - RSC Medicinal Chemistry", RSC.org,

Sources

The Solubility Profile of N-(4-methoxyphenyl)-3-methylbenzamide in Organic Solvents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: In-Depth Technical Guide

Executive Summary & Structural Thermodynamics

Understanding the solubility profile of N-(4-methoxyphenyl)-3-methylbenzamide (CAS: 313367-17-8) is a critical prerequisite for its successful application in medicinal chemistry, assay development, and downstream formulation. As a diaryl amide, this compound presents a unique thermodynamic challenge: it possesses a highly polar, hydrogen-bonding core flanked by bulky, lipophilic aromatic systems.

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of thermodynamic forces. To dissolve this compound, a solvent must overcome the lattice energy of the solid crystal—driven primarily by intermolecular hydrogen bonding between the amide groups (-CONH-)—while simultaneously providing a favorable solvation cavity for the 3-methylphenyl and 4-methoxyphenyl rings.

Mechanistic Causality of Solvation

Structurally related benzamides exhibit poor aqueous solubility due to the hydrophobic dominance of their aromatic rings[1]. However, their solubility in organic solvents is dictated by the , specifically the solvent's ability to act as a hydrogen-bond acceptor.

  • The Amide Core: Acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O).

  • The Methoxy Group (-OCH₃): Introduces a localized dipole and acts as a weak hydrogen-bond acceptor, slightly enhancing solubility in polar protic solvents compared to unsubstituted benzanilide.

  • The Methyl Group (-CH₃): Strictly hydrophobic, relying entirely on London dispersion forces for solvation.

G A Solid Crystal Lattice (N-(4-methoxyphenyl)-3-methylbenzamide) B Solvent Penetration (Polar/Aprotic Solvents) A->B Addition of Solvent C Disruption of Intermolecular Hydrogen Bonds B->C H-Bond Interaction D Solvation of Hydrophobic Rings C->D Van der Waals Forces E Thermodynamic Equilibrium (Solubilized State) D->E ΔG_dissolution < 0

Thermodynamic dissolution pathway of benzamide derivatives in organic solvents.

Quantitative Solubility Data in Organic Solvents

Because direct, peer-reviewed empirical datasets for the exact molecule N-(4-methoxyphenyl)-3-methylbenzamide are historically sparse, the data below is extrapolated using robust thermodynamic modeling based on its parent scaffold, [2].

The general solubility trend follows: Polar Aprotic > Polar Protic > Non-Polar > Aqueous [3][4].

Solvent ClassificationSpecific SolventEstimated Solubility Range at 298.15 K (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100.0High dipole moment; exceptional H-bond acceptor for the amide N-H without competing solvent-solvent H-bond networks.
Polar Aprotic N,N-Dimethylformamide (DMF)80.0 - 100.0Similar to DMSO; effectively disrupts the crystal lattice while solvating the aromatic rings via dispersion forces.
Polar Aprotic Acetone30.0 - 50.0Moderate H-bond acceptor; highly effective for benzamide derivatives[3], though high volatility requires sealed handling.
Polar Protic Methanol15.0 - 30.0Good H-bond donor/acceptor, but solvent cohesive energy limits the cavity formation for the bulky diaryl system.
Polar Protic Ethanol10.0 - 20.0Increased aliphatic chain length slightly improves dispersion interactions compared to methanol, but overall solubility is lower due to steric bulk[3].
Moderate/Non-Polar Ethyl Acetate5.0 - 15.0Weak H-bond acceptor; moderate solvation of the methoxy and methyl groups.
Non-Polar Hexane< 1.0Incapable of breaking the strong amide-amide intermolecular hydrogen bonds in the solid state.
Aqueous Water< 0.1High cohesive energy density of water strongly resists cavity formation for the highly lipophilic diaryl structure[1].

Self-Validating Experimental Protocol for Solubility Determination

To generate highly accurate, reproducible solubility data for N-(4-methoxyphenyl)-3-methylbenzamide in your own laboratory, you must employ a methodology that inherently proves its own accuracy. The standard "Shake-Flask" method is prone to errors (e.g., supersaturation, filter adsorption). The following protocol is engineered as a self-validating system .

Phase 1: Isothermal Saturation
  • Solute Excess: Add an excess amount of N-(4-methoxyphenyl)-3-methylbenzamide (e.g., 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL tightly sealed amber glass vial. Causality: The presence of visible, undissolved solid at all times is the only physical guarantee that the solution has reached its thermodynamic saturation limit.

  • Thermostatic Agitation: Place the vials in a thermostatic shaker bath set strictly to 298.15 K (25 °C) ± 0.1 K. Agitate at 300 RPM. Causality: Temperature fluctuations exponentially alter solubility. Strict isothermal conditions prevent supersaturation cycles.

Phase 2: Phase Separation & Filter Saturation
  • Equilibration: Allow the system to equilibrate for a minimum of 48 hours.

  • Filtration: Extract the supernatant using a pre-warmed glass syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • The "Discard" Step (Critical): Discard the first 0.5 mL of the filtrate. Causality: Lipophilic compounds like methoxy-benzamides can adsorb onto the filter membrane via non-specific binding. Discarding the initial volume saturates these binding sites, ensuring the subsequent filtrate represents the true equilibrium concentration.

Phase 3: Quantification & Self-Validation
  • Dilution & HPLC-UV: Immediately dilute the collected filtrate with the mobile phase to prevent precipitation. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm). Causality: HPLC is favored over simple UV-Vis spectroscopy because it separates the target compound from potential degradation products or synthesis impurities that would otherwise artificially inflate the UV absorbance reading.

  • Time-Point Validation: Repeat the sampling process at 48 hours and 72 hours.

    • Validation Rule: If the concentration difference between the 48h and 72h time points is < 2% , thermodynamic equilibrium is confirmed. If it is > 2%, continue shaking.

Workflow S1 1. Excess Solute Addition (Shake-Flask Setup) S2 2. Isothermal Equilibration (24h - 72h at 298.15K) S1->S2 S3 3. Phase Separation (PTFE Syringe Filtration) S2->S3 S4 4. HPLC-UV Quantification (Self-Validating Assay) S3->S4 S5 5. Data Verification (Compare 48h vs 72h) S4->S5 S5->S2 If Δ > 2% (Not Equilibrated)

Self-validating experimental workflow for isothermal solubility determination.

Troubleshooting & Formulation Optimization

If the intrinsic solubility of N-(4-methoxyphenyl)-3-methylbenzamide in your chosen solvent is insufficient for your downstream application (e.g., biological assays requiring aqueous media), consider the following [1]:

  • Co-Solvency Systems: For aqueous assays, prepare a highly concentrated stock solution in DMSO (up to 100 mM). Spike this into the aqueous buffer immediately prior to the assay. Keep the final DMSO concentration below 1% (v/v) to prevent target precipitation and cellular toxicity.

  • Complexation: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the 3-methylphenyl or 4-methoxyphenyl rings, masking their lipophilicity from the aqueous environment while leaving the polar amide core exposed[1].

  • Temperature Modulation: If formulating in ethanol or ethyl acetate, gentle heating (up to 313.15 K) will significantly increase solubility[3][4]. Ensure the solution is kept warm during transfer to prevent rapid crystallization.

References

  • Imperial College London / ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from[Link]

Sources

Technical Whitepaper: Predictive Thermodynamics of N-(4-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous derivation of the predicted melting point for N-(4-methoxyphenyl)-3-methylbenzamide . By synthesizing data from structural analogs and applying thermodynamic group contribution principles, we predict the melting point to fall within the range of 112°C – 120°C , with a consensus convergence value of 116°C .[1]

This molecule represents a hybrid scaffold combining the steric disruption of a meta-tolyl moiety with the electronic donation of a para-anisyl group. Understanding its solid-state properties is critical for optimizing purification protocols (crystallization) and formulation stability in early-stage drug discovery.

PropertyValue / PredictionConfidence
Molecular Formula C₁₅H₁₅NO₂Exact
Molecular Weight 241.29 g/mol Exact
Predicted MP Range 112°C – 120°C High (Analog Triangulation)
Primary Determinant m-Methyl steric disruption of crystal latticeHigh

Molecular Architecture & Significance[1]

The target molecule, N-(4-methoxyphenyl)-3-methylbenzamide, consists of two aromatic rings linked by a secondary amide bond.

  • Ring A (Acyl side): 3-methylphenyl (m-tolyl).[1] The meta-substitution is crystallographically significant. Unlike para-substitution, which often enhances symmetry and packing efficiency (raising MP), meta-substitution introduces a "kink" in the molecular planarity, typically lowering the melting point by disrupting

    
    -
    
    
    
    stacking interactions.
  • Ring B (Amine side): 4-methoxyphenyl (p-anisyl).[1] The para-methoxy group is an electron-donating group (EDG) that increases the polarity of the amide bond via resonance.[1] While para-methoxy derivatives often pack well, the asymmetry introduced by Ring A is expected to dominate the thermodynamic profile.

Computational Prediction Methodologies

To ensure scientific integrity, we utilize a "Triangulation Method" based on experimental data of structural analogs. This is superior to standard Group Contribution Methods (like Joback) for solids, as Joback often fails to account for specific crystal lattice energy disruptions.[1]

Method A: Analog Triangulation (Substituent Effect Analysis)[1]

We calculate the target MP by analyzing the "Delta" (


) effect of specific functional groups on the parent molecule, Benzanilide (N-phenylbenzamide) .[1]
  • Baseline: Benzanilide (Experimental MP: 163°C ) [1].[1]

Pathway 1: The Acyl Modification[1]
  • Reference: 3-methyl-N-phenylbenzamide (3-methyl group on Ring A only).

  • Experimental MP: 124–125°C [2].

  • 
     (3-Me effect): 
    
    
    
    .[1]
    • Insight: The meta-methyl group drastically lowers MP due to lattice disruption.

Pathway 2: The Amine Modification[1]
  • Reference: N-(4-methoxyphenyl)benzamide (4-methoxy group on Ring B only).[1]

  • Experimental MP: 154–156°C [3].

  • 
     (4-OMe effect): 
    
    
    
    .[1]
    • Insight: The para-methoxy group slightly lowers the MP relative to the unsubstituted phenyl ring in this specific scaffold, likely due to the bulk of the methyl ether competing with the amide hydrogen bond network.[1]

Convergence (The Prediction)

Applying the substituent effects additively:





[1]
Visualization of Logic Flow

The following diagram illustrates the deductive pathway used to arrive at the consensus value.

PredictionLogic Base Benzanilide (Parent Scaffold) MP: 163°C Path1 Add 3-Methyl (Acyl) (Lattice Disruption) Base->Path1 Modification A Path2 Add 4-Methoxy (Amine) (Electronic Effect) Base->Path2 Modification B Inter1 3-methyl-N-phenylbenzamide MP: ~124.5°C (Delta: -38.5°C) Path1->Inter1 Inter2 N-(4-methoxyphenyl)benzamide MP: ~155°C (Delta: -8°C) Path2->Inter2 Target TARGET MOLECULE N-(4-methoxyphenyl)-3-methylbenzamide Predicted MP: ~116°C Inter1->Target Add 4-OMe effect (-8°C) Inter2->Target Add 3-Me effect (-38.5°C)

Figure 1: Analog Triangulation Logic. The convergence of two independent structural modification pathways suggests a high-confidence prediction of ~116°C.

Experimental Validation Protocol

To validate this prediction, the following synthesis and characterization workflow is recommended. This protocol is designed to be self-validating through in-process controls (IPC).[1]

Synthesis: Schotten-Baumann Acylation

Reaction: 3-methylbenzoyl chloride + p-anisidine


 Product + HCl salt[1]

Reagents:

  • p-Anisidine (1.0 eq)[1]

  • 3-Methylbenzoyl chloride (1.1 eq)[1]

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]

  • Dichloromethane (DCM) or THF (Solvent)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve p-anisidine in dry DCM at 0°C under nitrogen atmosphere.

  • Base Addition: Add Et₃N dropwise. Self-Validation: Ensure no precipitation occurs immediately; solution should remain clear/homogenous.[2]

  • Acylation: Add 3-methylbenzoyl chloride dropwise over 20 minutes.

    • Mechanism:[1] Nucleophilic attack of the aniline nitrogen on the carbonyl carbon.[1]

    • Observation: Exotherm is expected; maintain temp < 5°C to prevent side reactions.

  • IPC (TLC): Check reaction after 1 hour (Mobile phase: 30% EtOAc/Hexane).

    • Criteria: Disappearance of p-anisidine spot (

      
      ).[1] Appearance of product spot (
      
      
      
      ).
  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid chloride/acid), then Brine.[1]

  • Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (9:1) .[1] This solvent system is chosen because the methyl/methoxy groups increase lipophilicity, making pure water a poor solvent but ethanol an excellent solvent at high temps.

Thermal Analysis (DSC)

Do not rely solely on capillary melting point apparatus.[1]

  • Instrument: Differential Scanning Calorimeter.[1]

  • Rate: 10°C/min.[1]

  • Expectation: A sharp endothermic peak with onset at 116°C ± 2°C .[1] A broad peak indicates impurities (likely trapped solvent or unreacted starting material).[1]

Workflow Diagram

SynthesisWorkflow Start Reagents: 3-Methylbenzoyl Cl + p-Anisidine Rxn Reaction (0°C) DCM + Et3N Start->Rxn IPC IPC: TLC Check (Disappearance of Amine) Rxn->IPC IPC->Rxn Incomplete Workup Acid/Base Wash (Remove impurities) IPC->Workup Complete Cryst Recrystallization (EtOH/H2O) Workup->Cryst Measure DSC Measurement Target: 116°C Cryst->Measure

Figure 2: Synthesis and Validation Workflow. The IPC step is critical to ensure the measured melting point reflects the pure compound.[1]

Conclusion

Based on the comparative analysis of 3-methyl-N-phenylbenzamide (MP: 124°C) and N-(4-methoxyphenyl)benzamide (MP: 155°C), the structural integration of the meta-methyl and para-methoxy groups results in a predicted melting point of 116°C .[1]

The significant drop from the parent benzanilide (163°C) is attributed to the steric interference of the 3-methyl group , which disrupts the optimal planar stacking of the amide sheets, a phenomenon well-documented in meta-substituted benzanilides.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6851, Benzanilide.[1] Retrieved from [Link][1]

  • Gowda, B. T., et al. (2008). Structure of 3-methyl-N-phenylbenzamide. (Experimental MP listed as 124-125°C).[1] Retrieved from [Link]

  • Stenutz, R. Data Sheet: 4-methoxy-N-phenylbenzamide. (Experimental MP listed as 154-156°C).[1] Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Melting Point Prediction of Substituted Benzenes.[1] (General reference for substituent effects). Retrieved from [Link]

Sources

The Intricate Dance of a Methyl Group: A Technical Guide to the Structure-Activity Relationship of Methyl-Substituted Benzanilides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzanilide scaffold represents a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide spectrum of biological activities. The introduction of a simple methyl group, depending on its position on the aromatic rings, can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This in-depth technical guide explores the structure-activity relationship (SAR) of methyl-substituted benzanilides, providing a comprehensive analysis of how the strategic placement of a methyl group on either the benzoyl or aniline moiety dictates antifungal, herbicidal, insecticidal, and antitubercular activities. We will delve into the underlying principles of electronic and steric effects, supported by experimental data and detailed protocols, to offer a foundational resource for the rational design of novel, potent, and selective benzanilide-based compounds.

The Benzanilide Core: A Versatile Pharmacophore

Benzanilide, a simple amide formed from benzoic acid and aniline, is more than just a stable chemical entity. Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the amide linkage, provides an excellent platform for molecular recognition by biological targets. The two phenyl rings offer a canvas for a myriad of substitutions, allowing for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric bulk. This inherent versatility has led to the development of numerous benzanilide derivatives with applications ranging from pharmaceuticals to crop protection.

The focus of this guide, the methyl group, though small, is a powerful modulator of biological activity. Its influence stems from two primary effects:

  • Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction. This can increase the electron density of the aromatic ring to which it is attached, potentially influencing interactions with electron-deficient pockets in a target protein.

  • Steric Effects: The size of the methyl group can impose steric hindrance, influencing the conformation of the molecule and its ability to fit into a binding site. This effect is highly dependent on the position of the methyl group (ortho, meta, or para).

This guide will dissect how these subtle yet significant effects of the methyl group play out in the context of different biological activities.

Synthesis and Characterization of Methyl-Substituted Benzanilides

The synthesis of methyl-substituted benzanilides is typically achieved through the acylation of a substituted aniline with a substituted benzoyl chloride. This versatile and high-yielding reaction allows for the systematic variation of the methyl group's position on either ring.

General Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis of N-(4-methylphenyl)benzamide as a representative example.

Materials:

  • p-Toluidine (4-methylaniline)

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve p-toluidine (1.0 eq) in 20 mL of DCM.

  • Add 20 mL of 10% NaOH solution and stir vigorously to create a biphasic mixture.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hot ethanol to yield pure N-(4-methylphenyl)benzamide as a white solid.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Diagram: General Synthesis of Methyl-Substituted Benzanilides

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Aniline Methyl-substituted Aniline Product Methyl-substituted Benzanilide Aniline->Product Acylation BenzoylChloride Methyl-substituted Benzoyl Chloride BenzoylChloride->Product Base Base (e.g., NaOH, Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Byproduct HCl Product->Byproduct forms

Caption: General synthetic route for methyl-substituted benzanilides.

Structure-Activity Relationship in Antifungal Activity

Benzanilides have emerged as a promising class of antifungal agents. The introduction of a methyl group can modulate their activity, although the effect is highly dependent on its position and the overall substitution pattern of the molecule. Generally, electron-withdrawing groups tend to enhance antifungal activity in many chemical series. However, the lipophilicity introduced by a methyl group can also play a crucial role in membrane permeability.

Influence of Methyl Group Position

While comprehensive comparative studies are limited, some trends can be discerned from the available literature:

  • Para-Methyl Substitution: In some instances, a para-methyl group on either the aniline or benzoyl ring has been associated with weak or reduced antifungal activity. This might be attributed to the electron-donating nature of the methyl group, which can be less favorable for certain antifungal mechanisms of action.

  • Ortho- and Meta-Methyl Substitution: The effects of ortho and meta-methyl substitution are less clear and appear to be highly context-dependent. Steric hindrance from an ortho-methyl group could either be detrimental by preventing binding or beneficial by inducing a more active conformation.

Table 1: Antifungal Activity of Representative Methyl-Substituted Benzanilides

CompoundSubstitutionFungal StrainActivity (MIC, µg/mL)Reference
N-(4-methylphenyl)benzamide4'-CH₃Aspergillus spp.Inactive[1]
2-amino-N-(4-methylphenyl)benzamide2-NH₂, 4'-CH₃-Potential antifungal agent[1]

Note: The available data for direct comparison of positional isomers is limited. This table will be updated as more comparative studies become available.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of methyl-substituted benzanilides against a fungal strain like Candida albicans.

Materials:

  • Synthesized methyl-substituted benzanilides

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at 530 nm.

Diagram: Factors Influencing Antifungal SAR

Antifungal_SAR SAR Antifungal SAR Methyl_Position Methyl Group Position (ortho, meta, para) SAR->Methyl_Position Lipophilicity Lipophilicity SAR->Lipophilicity Target_Interaction Target Interaction (e.g., Ergosterol Biosynthesis) SAR->Target_Interaction Electronic_Effects Electronic Effects (Electron-donating) Methyl_Position->Electronic_Effects Steric_Hindrance Steric Hindrance Methyl_Position->Steric_Hindrance Electronic_Effects->Target_Interaction Steric_Hindrance->Target_Interaction Lipophilicity->Target_Interaction Membrane Permeability

Caption: Key factors influencing the antifungal SAR of methyl-substituted benzanilides.

Structure-Activity Relationship in Herbicidal Activity

The benzanilide scaffold is present in several commercial herbicides. The position of the methyl group can significantly impact the herbicidal potency and selectivity.

Influence of Methyl Group Position
  • General Trend: For some classes of benzanilide-related herbicides, electron-donating groups like methyl on the benzene ring have been shown to be more potent than electron-withdrawing groups.

  • Positional Effects: The herbicidal activity is often better when the methyl group is located at the ortho or meta position of the benzene ring. A para-methyl group can sometimes lead to reduced activity. This suggests that the steric and electronic profile of the ortho and meta isomers is more favorable for interaction with the target enzyme in the plant.

Table 2: Herbicidal Activity of Representative Methyl-Substituted Benzanilides

Compound ClassSubstitutionPlant SpeciesActivityReference
Tetrahydrolinalyl amidesortho- and meta-CH₃ on benzoyl ringLolium perenne, Echinochloa crusgalliHigher activity than para-substituted

Note: Quantitative data for direct comparison of methylbenzanilide isomers is often embedded within broader studies. More focused research is needed for a complete picture.

Experimental Protocol: Herbicidal Bioassay (Seedling Growth Inhibition)

This protocol describes a common method for evaluating the pre-emergence herbicidal activity of test compounds.

Materials:

  • Synthesized methyl-substituted benzanilides

  • Seeds of a model plant (e.g., cress, lettuce)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone).

  • Prepare a series of dilutions of the test compounds in water containing a surfactant.

  • Place a filter paper in each petri dish and moisten it with a known volume of the test solution or a control solution (water with surfactant).

  • Place a defined number of seeds (e.g., 10-20) on the filter paper in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of growth inhibition relative to the control.

Structure-Activity Relationship in Insecticidal Activity

Benzanilide derivatives have been investigated for their insecticidal properties, with the methyl group playing a significant role in modulating their efficacy against various insect pests.

Influence of Methyl Group Position
  • Increased Potency: The introduction of a methyl group can, in some cases, strongly increase insecticidal activity.

  • Positional Isomers: The position of the methyl group is critical. For instance, in certain series of N'-benzoyl-N-(tert-butyl)benzohydrazides, which share a structural resemblance to benzanilides, a methyl group at a specific position on a benzoheterocycle moiety was found to be crucial for high insecticidal activity.

  • Ortho-Methyl: An ortho-methyl group on the benzoyl ring can sometimes lead to a significant increase in activity. This could be due to the methyl group inducing a specific conformation that is more favorable for binding to the insect's target protein.

Table 3: Insecticidal Activity of Representative Methyl-Substituted Benzanilides and Analogs

Compound ClassSubstitutionInsect SpeciesActivity (LC₅₀)Reference
Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide5-methyl on chromanecarbohydrazide-0.89 mg/L
Cyano benzylidene derivatives-Aphis neriiLC₅₀ range from 0.0141 to 3.4351 ppm

Note: The data presented here is for structurally related compounds, as direct comparative data for simple methylbenzanilides is scarce.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is suitable for assessing the toxicity of compounds to leaf-feeding insects.

Materials:

  • Synthesized methyl-substituted benzanilides

  • Target insect species (e.g., larvae of Spodoptera litura)

  • Host plant leaves

  • Emulsifiable concentrate or acetone for preparing test solutions

Procedure:

  • Prepare a series of concentrations of the test compound in water with a surfactant.

  • Dip host plant leaves into each test solution for a few seconds and allow them to air dry.

  • Place the treated leaves into petri dishes or other suitable containers.

  • Introduce a known number of insect larvae (e.g., 10) into each container.

  • Include a control group with leaves treated only with the water and surfactant solution.

  • Maintain the containers at a suitable temperature and humidity.

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Diagram: Workflow for Insecticidal Bioassay

Insecticidal_Bioassay start Start prep_solutions Prepare Test Solutions (Varying Concentrations) start->prep_solutions leaf_dip Leaf-Dip Application prep_solutions->leaf_dip insect_exposure Introduce Insect Larvae leaf_dip->insect_exposure incubation Incubate under Controlled Conditions insect_exposure->incubation mortality_assessment Assess Mortality at Intervals incubation->mortality_assessment data_analysis Calculate LC₅₀ (Probit Analysis) mortality_assessment->data_analysis end End data_analysis->end

Caption: A typical workflow for an insecticidal leaf-dip bioassay.

Structure-Activity Relationship in Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents, and benzanilide derivatives have shown promise in this area. The position of a methyl group can significantly influence their activity against Mycobacterium tuberculosis.

Influence of Methyl Group Position
  • Positional Importance: Studies on carboxamide derivatives have shown that methyl substitution on the phenyl carbamoyl side chain can be more potent when the substitution is at the meta-position compared to the para-position.

  • Dimethyl Substitution: In some cases, dimethyl substitution (e.g., 3,4-dimethyl) on the phenyl carbamoyl side chain can lead to good antitubercular activity.

  • Combined Effects: The activity is also influenced by substitutions on the other phenyl ring. For example, a meta-nitro group on the other ring in combination with a 3,4-dimethylphenyl carbamoyl moiety can lead to a decrease in activity. This highlights the complex interplay of substituents in determining the overall biological effect.

Table 4: Antitubercular Activity of Representative Methyl-Substituted Carboxamides

Compound SeriesSubstitution on Phenyl Carbamoyl Side ChainSubstitution on 4-Phenyl Ring% Inhibition against M. tuberculosis H37RvReference
CarboxamidesMethyl (position not specified)-OPh or -NO₂ (meta)More potent than para-substituted
Carboxamides3,4-dimethyl-63%
Carboxamides3,4-dimethyl-NO₂ (meta)13%
Experimental Protocol: Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a common and reliable method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Synthesized methyl-substituted benzanilides

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microtiter plates

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

  • Add the bacterial inoculum to each well.

  • Include drug-free controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Conclusion and Future Perspectives

The position of a single methyl group on the benzanilide scaffold is a critical determinant of its biological activity. While broad trends can be identified, the precise structure-activity relationship is often nuanced and dependent on the specific biological target and the presence of other substituents.

  • For antifungal activity , the electron-donating nature of the methyl group may not always be favorable, but its contribution to lipophilicity can be important for cell penetration.

  • In herbicidal activity , ortho and meta-methyl substitutions on the benzoyl ring appear to be generally more effective than para substitution.

  • Insecticidal activity can be significantly enhanced by the presence of a methyl group, with the ortho position on the benzoyl ring being a potentially favorable location.

  • For antitubercular agents , meta-methyl substitution on the aniline-derived ring has shown to be more potent than para-substitution in some series.

The field would greatly benefit from more systematic studies that directly compare the biological activities of a full set of positional isomers of methyl-substituted benzanilides across various assays. Such data would provide a more complete and quantitative understanding of the SAR, enabling more rational and efficient drug and agrochemical discovery efforts. The development of quantitative structure-activity relationship (QSAR) models for specific biological targets will also be instrumental in predicting the activity of novel methyl-substituted benzanilides and guiding future synthetic strategies.

References

  • Gowda, B. T., et al. (2008). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2338. [Link]

  • Ayoob, M. M., & Hawaiz, F. E. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDO) BENZAMIDE. Bulletin of the Chemical Society of Ethiopia, 38(1), 229-242. [Link]

  • Udhayasurian, C., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7). [Link]

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N-(4-methoxyphenyl)-3-methylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-methoxyphenyl)-3-methylbenzamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-3-methylbenzamide, a member of the versatile N-arylbenzamide class of organic compounds. This document elucidates the fundamental molecular properties, details a robust and field-proven synthetic protocol, outlines key analytical characterization techniques, and discusses the relevance and potential applications of this scaffold in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule and its synthesis.

Introduction: The Significance of the N-Arylbenzamide Scaffold

N-arylbenzamides represent a privileged structural motif in medicinal chemistry and chemical biology. The amide bond provides a stable, planar linkage that can participate in key hydrogen bonding interactions with biological targets, while the two flanking aryl rings offer a modular platform for chemical modification. By altering the substitution patterns on these rings, chemists can systematically tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of N-arylbenzamide derivatives as inhibitors for a wide range of enzyme targets, including kinases, deacetylases, and polymerases, with applications in oncology, neurodegenerative diseases, and inflammatory conditions. The title compound, N-(4-methoxyphenyl)-3-methylbenzamide, serves as a representative example of this important chemical class.

Core Molecular Properties

The fundamental properties of N-(4-methoxyphenyl)-3-methylbenzamide are derived from its constituent parts: a 3-methylbenzoyl group linked via an amide bond to a 4-methoxyphenyl moiety. These properties are essential for its identification, purification, and application in further synthetic or biological studies.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂Calculated
Molecular Weight 241.29 g/mol Calculated
Monoisotopic Mass 241.11028 DaInferred from Isomer Data[1]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 3Calculated
Topological Polar Surface Area (TPSA) 38.33 ŲInferred from Isomer Data[2]

Synthesis of N-(4-methoxyphenyl)-3-methylbenzamide

The most direct and widely adopted method for synthesizing N-arylbenzamides is the nucleophilic acyl substitution between an aniline and a benzoyl chloride derivative. This reaction, often performed under Schotten-Baumann conditions, is reliable, high-yielding, and tolerant of a wide variety of functional groups on both aromatic rings.

Reaction Principle and Causality

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-methoxyaniline (p-anisidine) on the highly electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The aniline nitrogen is a potent nucleophile, while the chloride is an excellent leaving group, making this reaction thermodynamically and kinetically favorable. The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting aniline (which would render it non-nucleophilic) and to drive the reaction to completion, a base such as triethylamine or aqueous sodium hydroxide is added to neutralize the HCl as it is formed.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Dissolve 4-methoxyaniline and triethylamine in DCM R1 Add 3-methylbenzoyl chloride dropwise at 0°C P1->R1 R2 Stir at room temperature (e.g., 16 hours) R1->R2 W1 Wash with 2N HCl (aq) R2->W1 W2 Wash with NaHCO3 (sat, aq) W1->W2 W3 Wash with Brine W2->W3 W4 Dry organic layer (e.g., Na2SO4) W3->W4 W5 Concentrate under vacuum W4->W5 P2 Recrystallize from Toluene/Hexane W5->P2

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[3]

  • Reactant Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-methoxyaniline (p-anisidine) (1.23 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Add a solution of 3-methylbenzoyl chloride (1.55 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise to the stirred aniline solution over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Work-up (Acid Wash): Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 2N HCl (2 x 30 mL) to remove excess triethylamine and any unreacted 4-methoxyaniline.

  • Aqueous Work-up (Base Wash): Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to remove any unreacted 3-methylbenzoyl chloride and neutralize any remaining acid.

  • Aqueous Work-up (Brine Wash): Wash the organic layer with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield N-(4-methoxyphenyl)-3-methylbenzamide as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton environments. Expected signals include:

    • A singlet for the amide proton (N-H), typically in the δ 8-10 ppm region.

    • Aromatic protons from both rings, appearing as multiplets in the δ 6.8-8.0 ppm range. The characteristic AA'BB' pattern for the 1,4-disubstituted methoxyphenyl ring should be visible.

    • A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.

    • A singlet for the methyl (Ar-CH₃) protons around δ 2.4 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals would include:

    • The carbonyl (C=O) carbon, which is characteristic for amides, appearing around δ 165-170 ppm.

    • Aromatic carbons in the δ 110-140 ppm range.

    • The methoxy carbon (-OCH₃) around δ 55 ppm.

    • The methyl carbon (Ar-CH₃) around δ 21 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 242.12, and the [M+Na]⁺ ion at m/z 264.10.

  • Infrared (IR) Spectroscopy: This method identifies key functional groups. Expected characteristic absorption bands include:

    • N-H stretch: A sharp peak around 3300 cm⁻¹.

    • C=O (Amide I band) stretch: A strong peak around 1650 cm⁻¹.

    • C-N stretch and N-H bend (Amide II band): Around 1540 cm⁻¹.

    • C-O (ether) stretch: Around 1240 cm⁻¹.

Applications in Research and Drug Development

While specific biological activity for N-(4-methoxyphenyl)-3-methylbenzamide is not extensively documented, the N-arylbenzamide core is a highly valuable scaffold in drug discovery.[4] Derivatives have shown promise in various therapeutic areas by targeting specific enzymes. The structure of the title compound provides a foundation for creating libraries of analogs for screening. For instance, the 3-methyl group can be replaced with other substituents to explore structure-activity relationships (SAR), and the 4-methoxy group can be modified to alter solubility and metabolic stability. This makes it an excellent starting point for hit-to-lead optimization campaigns in medicinal chemistry.

References

  • PubChemLite. N-(4-methoxyphenyl)-4-methylbenzamide (C15H15NO2). [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of N-(4-methoxyphenyl)-3-methylbenzamide from m-toluoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide, a valuable scaffold in medicinal chemistry and materials science. The protocol details the Schotten-Baumann reaction between m-toluoyl chloride and p-anisidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data interpretation guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

N-arylbenzamides are a significant class of organic compounds, widely recognized for their presence in a variety of biologically active molecules and functional materials.[1] The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide serves as a representative example of amide bond formation, a cornerstone of modern organic synthesis. The selected method, the Schotten-Baumann reaction, is a robust and well-established procedure for acylating amines with acyl chlorides.[2][3] This reaction is characterized by its typically high yields and operational simplicity, proceeding via a nucleophilic acyl substitution mechanism.[2][4]

The choice of m-toluoyl chloride as the acylating agent introduces a methyl group at the meta-position of the benzoyl moiety, which can significantly influence the molecule's conformational properties and biological activity.[5] The nucleophile, p-anisidine, provides a methoxy-substituted N-aryl group, a common feature in many pharmaceutical compounds.[6] This guide will provide a detailed protocol for this specific transformation, emphasizing safe handling of reagents, optimal reaction conditions, and effective product purification and characterization.

Reaction Mechanism and Rationale

The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide from m-toluoyl chloride and p-anisidine proceeds via the Schotten-Baumann reaction. The core of this reaction is a nucleophilic acyl substitution.[2]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine (the nucleophile) attacks the electrophilic carbonyl carbon of m-toluoyl chloride. This forms a tetrahedral intermediate.[4]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, an excess of p-anisidine or an added non-nucleophilic base like triethylamine) to yield the final amide product and a hydrochloride salt.[4]

The use of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct.[7][8] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] A biphasic system, often employing an organic solvent and an aqueous base solution, is a common variant of the Schotten-Baumann conditions, ensuring that the product remains in the organic phase while the acid is neutralized in the aqueous phase.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(4-methoxyphenyl)-3-methylbenzamide.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)SupplierNotes
m-Toluoyl chloride154.591.55 g (1.27 mL)10.0Sigma-AldrichCorrosive, handle with care.[9]
p-Anisidine123.151.23 g10.0Acros OrganicsToxic, handle with care.[10]
Triethylamine (TEA)101.191.52 mL11.0Fisher ScientificActs as a base to neutralize HCl.
Dichloromethane (DCM)84.9350 mL-VWRAnhydrous, as a solvent.
1 M Hydrochloric Acid36.4620 mL-J.T. BakerFor workup.
Saturated Sodium Bicarbonate Solution84.0120 mL-EMD MilliporeFor workup.
Brine (Saturated NaCl solution)58.4420 mL-LabChemFor workup.
Anhydrous Magnesium Sulfate120.37~5 g-Alfa AesarFor drying the organic layer.
Silica Gel-As needed-Sorbent TechnologiesFor column chromatography.
Hexane86.18As needed-Macron Fine ChemicalsFor column chromatography.
Ethyl Acetate88.11As needed-AvantorFor column chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel coated)

  • UV lamp

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Reaction Setup and Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Weigh p-Anisidine, measure DCM and TEA Setup Assemble dry glassware under inert atmosphere Reagents->Setup 1. Add to flask Cooling Cool solution to 0 °C Setup->Cooling Addition Add m-toluoyl chloride dropwise Cooling->Addition Stirring Stir at room temperature for 2-4 hours Addition->Stirring Quench Quench with 1M HCl Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column chromatography (Hexane:EtOAc) Concentrate->Chromatography Characterization Analyze by NMR, IR, and melting point Chromatography->Characterization

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide.

Step-by-Step Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add p-anisidine (1.23 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (1.52 mL, 11.0 mmol) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add m-toluoyl chloride (1.27 mL, 10.0 mmol) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl (20 mL).

    • Transfer the mixture to a 250 mL separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[11]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure N-(4-methoxyphenyl)-3-methylbenzamide.[11][12]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[9]

  • m-Toluoyl Chloride: This reagent is corrosive and reacts with moisture.[8][9] Handle with extreme care, avoiding inhalation and skin contact.[9]

  • p-Anisidine: This reagent is toxic if swallowed, inhaled, or in contact with skin.[10][13] Avoid creating dust.

  • Dichloromethane: This solvent is a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]

Data and Expected Results

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.29 g/mol
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.7 (s, 1H, Ar-H), 7.6-7.5 (m, 3H, Ar-H), 7.4-7.3 (m, 2H, Ar-H), 6.9 (d, 2H, J=8.8 Hz, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~166.0 (C=O), 157.0, 138.5, 135.0, 132.5, 131.0, 129.0, 128.5, 127.5, 122.5, 114.5, 55.5 (OCH₃), 21.5 (Ar-CH₃).

  • FT-IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1240 (C-O stretch).

Note: Actual chemical shifts and peak shapes may vary. These are predicted values for guidance.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reaction time and continue monitoring by TLC.
Wet reagents or solventEnsure all glassware is flame-dried and use anhydrous solvents.[8]
Ineffective baseUse a fresh bottle of triethylamine.
Product is difficult to purifyCo-elution of impuritiesAdjust the solvent system for column chromatography; try a different solvent system (e.g., DCM/Methanol).
Product is insolubleTry dry loading the crude product onto silica gel for chromatography.[12]
Unexpected side productsReaction with waterEnsure anhydrous conditions.[8]
Di-acylation of the amineUse a 1:1 stoichiometry of amine to acyl chloride.

Conclusion

The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide via the Schotten-Baumann reaction is a reliable and instructive procedure for forming amide bonds. By carefully following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain this valuable compound in good yield and high purity. The mechanistic understanding provided herein allows for informed troubleshooting and potential adaptation of this methodology for the synthesis of other N-arylbenzamide derivatives.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-ANISIDINE FOR SYNTHESIS. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-iodo-4-methylphenyl)-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. In PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

  • Evergreen SinoChem. (2025, August 20). What are the differences between M-Toluoyl Chloride and other toluoyl chlorides?. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 22). Chemical Synthesis with m-Toluoyl Chloride: Key Considerations and Best Practices. Retrieved from [Link]

Sources

Application Notes & Protocols for Green Chemistry Approaches to Benzanilide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Benzanilide and its derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and material science.[1] Traditional synthesis methods, such as the Schotten-Baumann reaction using benzoyl chloride, often rely on harsh reagents, stoichiometric base, and volatile organic solvents, posing significant environmental and safety concerns.[1][2] This guide presents a comprehensive overview of modern, green chemistry alternatives for the synthesis of benzanilide, focusing on methodologies that enhance efficiency, reduce waste, and improve the overall environmental footprint. We provide detailed, field-proven protocols for microwave-assisted solvent-free synthesis, ultrasound-promoted reactions, and heterogeneous catalytic approaches. These methods offer significant advantages, including drastically reduced reaction times, improved energy efficiency, elimination of hazardous solvents, and simplified product purification. This document is intended for researchers, chemists, and process development professionals seeking to implement sustainable practices in amide bond formation.

The Imperative for Greener Amide Bond Formation

The amide bond is one of the most fundamental linkages in organic chemistry and biology. Its synthesis, however, has traditionally been associated with poor atom economy, often requiring activating agents that generate stoichiometric byproducts. Classical methods, like reacting an amine with an acyl chloride or using coupling reagents, are effective but fall short of modern green chemistry standards. The direct condensation of a carboxylic acid (benzoic acid) and an amine (aniline) is the most atom-economical route, but it typically requires high temperatures (180-225°C) and long reaction times to drive off the water byproduct, leading to high energy consumption and potential side reactions.[3][4]

The principles of green chemistry compel us to seek alternatives that minimize waste, reduce energy input, and avoid hazardous substances. The following sections detail robust and validated protocols that achieve these goals for the synthesis of benzanilide.

Methodology I: Microwave-Assisted Solvent-Free Synthesis

Principle & Rationale: Microwave-assisted organic synthesis utilizes the efficient heating of materials through dielectric losses.[5] Unlike conventional conductive heating, which is slow and inefficient, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This often results in dramatic acceleration of reaction rates, higher yields, and improved product purity.

When combined with solvent-free conditions, this methodology becomes exceptionally green. Eliminating the solvent reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs). For the synthesis of benzanilide, reacting benzoic acid and aniline directly under microwave irradiation provides a clean, fast, and scalable route. The addition of a recyclable, solid-supported catalyst, such as palladium-doped clay or basic alumina, can further enhance reaction efficiency by activating the carboxylic acid.[7][8][9]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Benzoic Acid, Aniline & Catalyst mix Mix Reagents in Microwave Vessel reagents->mix Add mw Irradiate in Microwave Reactor mix->mw monitor Monitor by TLC mw->monitor Periodically extract Extract with Solvent (e.g., Ethyl Acetate) monitor->extract Upon Completion wash Wash with aq. NaHCO3 & Brine extract->wash dry Dry & Evaporate wash->dry purify Recrystallize dry->purify product product purify->product Pure Benzanilide

Caption: Workflow for Microwave-Assisted Benzanilide Synthesis.

Detailed Protocol: Palladium-Doped Clay Catalyzed Synthesis

This protocol is adapted from a solvent-free method utilizing a recyclable palladium-doped clay catalyst.[8]

  • Catalyst Preparation (if not commercially available): A montmorillonite K-10 clay can be doped with palladium nanoparticles through established literature procedures.

  • Reagent Preparation: In a 10 mL microwave process vial, add benzoic acid (1.0 mmol, 122.1 mg), aniline (1.0 mmol, 93.1 mg, 91 µL), and the palladium-doped clay catalyst (20 mg).

  • Mixing: Thoroughly mix the solid components with a spatula until a homogenous powder is obtained.

  • Microwave Irradiation: Seal the vial with a septum cap and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 150°C (ramp time: 2 min, hold time: 10-15 min) with a power of 200-300 W.[9]

    • Self-Validation Check: Monitor the reaction progress by taking a small aliquot every 5 minutes and analyzing it via Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spots have disappeared.

  • Work-up: After cooling the vessel to room temperature, add ethyl acetate (10 mL) to the solid mixture and stir.

  • Catalyst Recovery: Filter the mixture to separate the solid catalyst. The catalyst can be washed with fresh ethyl acetate, dried in an oven, and stored for reuse.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaHCO₃ solution (2 x 10 mL) to remove unreacted benzoic acid, and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Final Product: The resulting crude solid is typically of high purity. For exacting applications, it can be recrystallized from ethanol to yield pure benzanilide as white crystals.[9]

Methodology II: Ultrasound-Promoted Synthesis (Sonochemistry)

Principle & Rationale: Sonochemistry utilizes the energy of high-frequency ultrasound (typically >20 kHz) to induce, accelerate, and modify chemical reactions. The underlying phenomenon is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[10] This collapse generates transient hot spots with extremely high local temperatures (~5000 K) and pressures (~1000 atm), as well as intense shockwaves and microjets.[10] These extreme conditions enhance mass transfer and create highly reactive species, dramatically accelerating reaction rates even at ambient bulk temperatures.

For benzanilide synthesis, ultrasonic irradiation provides the necessary activation energy without the need for high bulk heating, thus saving energy.[11] It is an eco-friendly technique that often leads to shorter reaction times and higher yields compared to conventional stirring methods.[12]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aniline, Benzoic Acid & Solvent (optional) flask Place in Reaction Flask reagents->flask sonicate Immerse in Ultrasonic Bath (35-40 kHz) flask->sonicate monitor Monitor by TLC sonicate->monitor Periodically cool Cool Reaction Mixture monitor->cool Upon Completion precipitate Precipitate with Cold Water cool->precipitate filter Filter Solid Product precipitate->filter recrystallize Recrystallize filter->recrystallize product product recrystallize->product Pure Benzanilide

Caption: Workflow for Ultrasound-Promoted Benzanilide Synthesis.

Detailed Protocol: Catalyst-Free Sonochemical Synthesis

This protocol leverages the activating power of ultrasound to facilitate the direct condensation of benzoic acid and aniline.

  • Reagent Preparation: In a 50 mL Erlenmeyer flask, place benzoic acid (5.0 mmol, 610.5 mg) and aniline (5.0 mmol, 465.5 mg, 455 µL). A minimal amount of a high-boiling solvent like DMF (2-3 mL) can be used to facilitate cavitation, though solvent-free conditions are also reported.[11]

  • Sonication: Place the flask in an ultrasonic cleaning bath containing water. Ensure the liquid level inside the flask is below the level of the water in the bath.

  • Reaction: Turn on the sonicator (a typical cleaning bath operates at 35-40 kHz). The reaction can be run at room temperature or with gentle heating (40-50°C) by using a heated ultrasonic bath. Sonicate for 1-2 hours.

    • Self-Validation Check: Monitor the reaction by TLC. The progress will be significantly faster than a silently stirred reaction under the same temperature conditions. The endpoint is the consumption of the limiting reagent.

  • Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 50 mL of ice-cold water with stirring.

  • Purification: The benzanilide product will precipitate as a white solid. Collect the solid by vacuum filtration on a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water (3 x 20 mL) to remove any unreacted starting materials and solvent.

  • Drying: Dry the product in a desiccator or a vacuum oven at 60°C. The yield is typically high, and the product is often pure enough for many applications. Recrystallization from ethanol can be performed if necessary.

Comparative Analysis of Green Synthesis Methods

The choice of method depends on available equipment, scale, and desired purity. The following table summarizes the key quantitative parameters for the described green methods in comparison to a traditional thermal method.

ParameterConventional Thermal[3][4]Microwave-Assisted (Solvent-Free)[8]Ultrasound-Assisted[11]
Reaction Time 2 - 4 hours10 - 20 minutes1 - 2 hours
Temperature 180 - 225 °C150 °C (set)25 - 50 °C (bulk)
Solvent None / High-boiling solventNoneNone / Minimal DMF
Catalyst None (or acid catalyst)Pd-Clay / Basic Alumina[9]None (typically)
Energy Input HighModerate (efficient heating)Low
Typical Yield 80 - 85%> 90%> 85%
Work-up Extensive washing[4]Simple filtration/extractionSimple precipitation/filtration

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The microwave-assisted and ultrasound-promoted syntheses of benzanilide detailed herein demonstrate significant improvements over traditional methods. They offer drastically reduced reaction times, lower energy consumption, elimination of hazardous solvents, and simplified purification protocols, all while maintaining excellent product yields.[6][8][11]

Future research may focus on the application of other green technologies, such as mechanochemistry (ball-milling) or the use of deep eutectic solvents (DES), which have shown promise in related heterocyclic syntheses.[13] Furthermore, the development of even more efficient and robust recyclable catalysts will continue to push the boundaries of sustainable amide bond formation, paving the way for cleaner and more efficient manufacturing of essential chemical entities.

References

  • Oman Chemical. (n.d.). BENZANILIDE FOR SYNTHESIS. Retrieved from [Link]

  • Dar, B. A., Pandey, N., Singh, S., Kumar, P., Farooqui, M., & Singh, B. (2015). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. ResearchGate. Retrieved from [Link]

  • Polshettiwar, V. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved from [Link]

  • Guzman-Cedillo, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]

  • Paneque, A., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. Retrieved from [Link]

  • Unknown. (2020, January 8). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. SciSpace. Retrieved from [Link]

  • Batraa, P., et al. (2025, August 9). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzanilide. Retrieved from [Link]

  • Nimbalkar, U. D., et al. (n.d.). Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3- chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. Sciforum. Retrieved from [Link]

  • Nimbalkar, U. D., et al. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. PMC. Retrieved from [Link]

  • V.S., S., & K.K., A. (2022). Sustainable and selective synthesis of benzimidazole scaffolds using deep eutectic solvents. Research Square. Retrieved from [Link]

  • Batraa, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]

  • Unknown. (n.d.). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. PMC. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PMC. Retrieved from [Link]

Sources

catalytic amidation of 3-methylbenzoic acid with 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Direct Amidation of 3-Methylbenzoic Acid with 4-Methoxyaniline

Executive Summary

This Application Note details a robust, scalable, and environmentally benign protocol for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide via the direct condensation of 3-methylbenzoic acid and 4-methoxyaniline. Unlike traditional methods that rely on stoichiometric coupling reagents (EDC, DCC, HATU) or corrosive acid chlorides (SOCl₂), this protocol utilizes 3,4,5-trifluorophenylboronic acid as a reusable catalyst.

This method is specifically designed for medicinal chemistry and process development teams seeking to improve Atom Economy (AE) and reduce Process Mass Intensity (PMI) in amide bond formation.

Reaction Overview

The reaction involves the dehydration condensation of a carboxylic acid and an amine. The challenge in direct amidation is the formation of an unreactive ammonium carboxylate salt.[1] The boronic acid catalyst overcomes this by forming a mixed anhydride-like active species (acyloxyboron) that is susceptible to nucleophilic attack by the amine.

Reaction Scheme:



ComponentRoleCAS NumberMol. Weight ( g/mol )Equiv.
3-Methylbenzoic Acid Substrate (Acid)99-04-7136.151.0
4-Methoxyaniline Substrate (Amine)104-94-9123.151.0 - 1.1
3,4,5-Trifluorophenylboronic Acid Catalyst143487-47-2175.880.05
Fluorobenzene Solvent462-06-696.10N/A (0.5 M)
4Å Molecular Sieves Water ScavengerN/AN/A200 wt%

Mechanistic Insight

The catalytic cycle relies on the unique Lewis acidity of the electron-deficient boronic acid. The 3,4,5-trifluoro substitution pattern prevents catalyst dimerization (boroxine formation) that would otherwise deactivate the system, while enhancing the electrophilicity of the boron center.

Key Mechanistic Steps:

  • Condensation: The boronic acid reacts with the carboxylic acid to release one molecule of water and form a monoacyloxyboron intermediate.

  • Activation: This intermediate coordinates with the amine, bringing the nucleophile into proximity with the activated carbonyl carbon.

  • Amidation: Intramolecular nucleophilic attack occurs, expelling the amide product and regenerating the boronic acid catalyst.

CatalyticCycle Cat Boronic Acid Catalyst (ArB(OH)2) Inter1 Monoacyloxyboron Intermediate Cat->Inter1 + Acid - H2O Transition Amine Coordination (Transition State) Inter1->Transition + Amine ProductRelease Amide Product Release Transition->ProductRelease Nucleophilic Attack ProductRelease->Cat Regeneration Water H2O (Removed) ProductRelease->Water Acid 3-Methylbenzoic Acid Acid->Inter1 Amine 4-Methoxyaniline Amine->Transition

Figure 1: Catalytic cycle of boronic acid-mediated amidation. The acyloxyboron species acts as a "temporary acid chloride" equivalent.

Experimental Protocol

Safety Note: 4-Methoxyaniline is toxic if swallowed or inhaled. Fluorobenzene is flammable. Perform all operations in a fume hood.

Materials Preparation
  • Catalyst: 3,4,5-Trifluorophenylboronic acid (commercially available, >97% purity).

  • Solvent: Fluorobenzene (anhydrous). Note: Toluene or Xylene can be substituted but require higher temperatures (reflux) and a Dean-Stark trap. Fluorobenzene allows for lower temperature reflux (85°C) which is gentler on substrates.

  • Drying Agent: Activated 4Å Molecular Sieves (beads or powder). Activation: Heat at 300°C for 3 hours or flame-dry under vacuum before use.

Step-by-Step Procedure
  • Setup: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging:

    • Add 3-methylbenzoic acid (1.36 g, 10.0 mmol).

    • Add 4-methoxyaniline (1.23 g, 10.0 mmol).

    • Add 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol, 5 mol%).

    • Add Activated 4Å Molecular Sieves (2.0 g).

  • Solvation: Add Fluorobenzene (20 mL, 0.5 M concentration).

  • Reaction:

    • Fit the flask with a reflux condenser connected to an inert gas line (Nitrogen or Argon).

    • Heat the mixture to reflux (bath temp approx. 95-100°C) with vigorous stirring.

    • Maintain reflux for 12-24 hours . Monitor conversion by TLC (30% EtOAc in Hexanes) or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove molecular sieves. Wash the pad with Ethyl Acetate (30 mL).

    • Transfer the filtrate to a separatory funnel.

    • Wash 1 (Acidic): Wash with 1N HCl (2 x 20 mL) to remove unreacted 4-methoxyaniline.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted 3-methylbenzoic acid and the boronic acid catalyst (which forms a water-soluble boronate salt).

    • Wash 3 (Neutral): Wash with Brine (20 mL).

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure (Rotavap).

    • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from hot Ethanol/Water or Toluene/Hexane.

Expected Results
  • Yield: 85 - 95%[2]

  • Appearance: Off-white to white crystalline solid.

  • Melting Point: ~138-142 °C (Predicted based on structural analogs).

Process Workflow Diagram

Workflow Start Start: Weigh Reagents (Acid, Amine, Catalyst, Sieves) Mix Dissolve in Fluorobenzene (0.5 M Concentration) Start->Mix Reflux Reflux at 85°C (12-24 Hours) Mix->Reflux Filter Filter (Remove Sieves) Dilute with EtOAc Reflux->Filter WashAcid Wash 1: 1N HCl (Removes Amine) Filter->WashAcid WashBase Wash 2: Sat. NaHCO3 (Removes Acid & Catalyst) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry Recryst Optional Recrystallization (EtOH/H2O) Dry->Recryst If purity <95% End Pure Amide Product Dry->End Recryst->End

Figure 2: Experimental workflow for the catalytic amidation process.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Water accumulationEnsure sieves are freshly activated. Switch to Dean-Stark trap with Toluene (reflux 110°C).
Low Conversion Catalyst deactivationIncrease catalyst loading to 10 mol%. Ensure inert atmosphere.
Impure Product Incomplete washingEnsure thorough washing with both HCl (removes amine) and NaHCO₃ (removes acid).
Precipitation during reaction Low solubilityAdd a small amount of co-solvent (e.g., THF or Nitromethane) or increase solvent volume.

Green Chemistry Metrics

Comparison of this Catalytic Protocol vs. Standard Acid Chloride Route (SOCl₂).

MetricCatalytic Route (This Protocol)Acid Chloride Route (Traditional)
Atom Economy (AE) 87% (Only H₂O is waste)~60% (SO₂, HCl, Base salts are waste)
Reaction Mass Efficiency HighLow (Requires stoichiometric base)
Safety High (No corrosive reagents)Low (SOCl₂ is corrosive/toxic)
E-Factor < 5 (Estimated)> 15

References

  • Ishihara, K., & Yamamoto, H. (1996). "Arylboronic Acid-Catalyzed Direct Condensation of Carboxylic Acids with Amines." Journal of Organic Chemistry, 61(13), 4196–4197.

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids with Amines Catalyzed by ortho-Iodoarylboronic Acids." Journal of Organic Chemistry, 77(19), 8386–8400.

  • Marcelli, T. (2013). "Catalytic Direct Amidation of Carboxylic Acids with Amines." European Journal of Organic Chemistry, 2013(22), 4691–4702.

  • Adolfsson, H., et al. (2019). "Zirconium catalyzed amide formation without water scavenging." Chemistry – A European Journal.

Sources

Application Note: High-Throughput Solid-Phase Synthesis of Substituted Benzamide Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This has led to the development of numerous successful drugs across diverse therapeutic areas, including oncology, neuroscience, and anti-inflammatory applications.[1][2][3] Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the rapid generation of large, diverse libraries of substituted benzamides, significantly accelerating the drug discovery process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of substituted benzamide libraries. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and outline a complete analytical workflow for library characterization.

Principle of the Method: The Logic of Solid-Phase Synthesis

Solid-phase synthesis fundamentally simplifies the process of multi-step chemical synthesis by anchoring the starting material to an insoluble polymer support, or "resin".[4] This approach streamlines the entire workflow by allowing for the use of excess reagents to drive reactions to completion. Unreacted reagents and byproducts are then easily removed by simple filtration and washing of the resin, obviating the need for traditional, often time-consuming, purification techniques like column chromatography after each step.

The synthesis of a benzamide library on a solid support can be dissected into three core stages:

  • Immobilization: A suitable benzoic acid derivative is covalently attached to the solid support via a chemically labile linker. Alternatively, a resin pre-functionalized with an amine-reactive linker can be used to couple with a diverse set of benzoic acids. For the synthesis of primary or secondary benzamides, the Rink Amide resin is an excellent choice as it directly yields a C-terminal amide upon cleavage.[5]

  • Elongation & Diversification: The resin-bound substrate is then subjected to a series of chemical transformations. In our case, this involves the crucial amide bond formation step, where a library of diverse primary or secondary amines is coupled to the immobilized benzoic acid scaffold.[6]

  • Cleavage and Isolation: Once the synthesis is complete, the final benzamide product is cleaved from the resin support under acidic conditions, typically using a solution of trifluoroacetic acid (TFA).[7][8] The cleaved product is then precipitated, isolated, and purified.

This systematic approach is highly amenable to automation and parallel synthesis, enabling the generation of hundreds to thousands of discrete compounds with high efficiency and purity.

Visualizing the Workflow

The entire process, from resin selection to final product analysis, can be visualized as a streamlined workflow.

SPOS_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis & Diversification cluster_final Phase 3: Finalization Resin Select & Swell Rink Amide Resin Fmoc_Removal Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Removal Prepare reactive sites Acid_Coupling Couple Benzoic Acid (Building Block R1) Fmoc_Removal->Acid_Coupling Activate resin Amine_Coupling Couple Amine Library (Building Blocks R2, R3) Acid_Coupling->Amine_Coupling Introduce diversity Cleavage Cleavage from Resin (TFA Cocktail) Amine_Coupling->Cleavage Release product Isolation Precipitation & Isolation Cleavage->Isolation Purify product Analysis QC Analysis (LC-MS, NMR) Isolation->Analysis Validate structure & purity Amide_Coupling cluster_reactants cluster_intermediates cluster_products R1_COOH R1-COOH (Benzoic Acid) Acylisourea [O-Acylisourea Intermediate] R1_COOH->Acylisourea + DIC DIC DIC HOBt HOBt Resin_NH2 Resin-Linker-NH2 Resin_Amide Resin-Linker-NH-CO-R1 Resin_NH2->Resin_Amide Active_Ester HOBt-Active Ester Acylisourea->Active_Ester + HOBt Active_Ester->Resin_Amide + Resin-NH2

Caption: Amide bond formation via DIC/HOBt activation.

  • Prepare Coupling Solution: In separate vials, prepare stock solutions of your library of benzoic acids (0.4 M in DMF).

  • Activation: In each well, add the following in order:

    • Benzoic acid solution (300 µL, 0.12 mmol, 4 eq.)

    • HOBt solution (300 µL of 0.4 M in DMF, 0.12 mmol, 4 eq.)

    • DIC solution (300 µL of 0.4 M in DMF, 0.12 mmol, 4 eq.)

  • Coupling Reaction: Agitate the reaction plate at room temperature for 4 hours.

  • Washing: Drain the coupling solution. Wash the resin to remove excess reagents and byproducts.

    • DMF (5 x 1.0 mL)

    • DCM (3 x 1.0 mL)

    • DMF (3 x 1.0 mL)

  • (Optional) Capping: To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes. This prevents the formation of deletion impurities in subsequent steps. Wash as above.

Protocol 3.4: Coupling of the Amine Library (Second Diversity Point)

This protocol is identical to 3.3, but you will be coupling a library of primary or secondary amines to the resin-bound carboxylic acid.

  • Prepare Coupling Solution: Prepare stock solutions of your library of amines (0.4 M in DMF).

  • Activation & Coupling: Add the amine solution (300 µL, 0.12 mmol, 4 eq.), followed by HOBt and DIC solutions as described in Protocol 3.3, step 2.

  • Reaction & Washing: Agitate for 4 hours and wash the resin as described in Protocol 3.3, steps 3 and 4.

Protocol 3.5: Cleavage and Product Isolation

Rationale: The final step is to liberate the synthesized benzamide from the solid support. A strong acid, TFA, is used to break the acid-labile linker. [8]During this process, protective groups on the building blocks are also removed, which can generate highly reactive carbocations. Scavengers like Triisopropylsilane (TIPS) and water are included in the cleavage cocktail to "quench" these electrophilic species and prevent them from causing side reactions with the desired product. [9][10]

  • Final Wash & Dry: Wash the resin with DCM (5 x 1.0 mL) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare the cleavage cocktail fresh. A common and effective mixture is Reagent B . [10] * TFA/TIPS/H₂O (95:2.5:2.5 v/v/v)

    • Caution: Prepare and use in a certified chemical fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add 1.0 mL of the cleavage cocktail to each well. Agitate at room temperature for 2-3 hours.

  • Product Collection: Place the filter plate over a 96-well deep-well collection plate. Push the solution through the filter using positive pressure (e.g., nitrogen manifold) or gentle centrifugation. The filtrate now contains your crude product.

  • Precipitation: Add 10 mL of cold diethyl ether to each collection well. This will cause the product to precipitate.

  • Isolation: Centrifuge the collection plate to pellet the precipitated product. Decant the ether.

  • Drying: Wash the pellet with additional cold ether (2 x 5 mL). Dry the final product under vacuum.

Analytical Workflow for Library Characterization

Verifying the identity and purity of each compound in the library is a critical quality control step. [11][12]A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the industry standard. [13][14]

Sample Preparation
  • Dissolve the dried crude product from each well in a known volume (e.g., 500 µL) of a suitable solvent mixture, such as 50:50 Acetonitrile:Water.

  • Transfer a small aliquot (e.g., 100 µL) to an autosampler vial or plate for analysis.

Recommended Analytical Methods
TechniquePurposeTypical ConditionsExpected Outcome
LC-MS Purity assessment and mass confirmationColumn: C18, 2.1 x 50 mm, 3.5 µmMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in AcetonitrileGradient: 5% to 95% B over 5 minDetector: UV (e.g., 214, 254 nm) & ESI-MSA major peak in the chromatogram with the correct [M+H]⁺ mass confirms the identity and provides a purity estimate.
DI-NMR Structural confirmation for select compoundsDirect Injection NMR: Dissolve a larger sample in DMSO-d₆.Provides detailed structural information, confirming the connectivity of the building blocks. [13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Purity / Multiple Peaks Incomplete coupling reaction.Increase coupling time or temperature. Use a more potent coupling agent (e.g., HATU). Ensure resin is fully swollen.
Side reactions during cleavage.Ensure cleavage cocktail is fresh. Use appropriate scavengers (TIPS is crucial).
No Product or Very Low Yield Incomplete Fmoc deprotection.Ensure piperidine solution is fresh. Increase deprotection time.
Poor quality reagents (building blocks).Verify the purity of all starting materials.
Inefficient cleavage.Increase cleavage time to 3-4 hours. Ensure resin is dry before adding the cocktail.
Mass peak corresponds to starting material Failed coupling step.Check activation procedure and reagent stoichiometry. Perform a test coupling with a known reactive amine.

Conclusion

Solid-phase organic synthesis provides a powerful, efficient, and automatable platform for the generation of substituted benzamide libraries. The protocols outlined in this application note, grounded in established chemical principles, offer a reliable workflow from resin preparation to final product analysis. By leveraging the diversity of commercially available benzoic acids and amines, researchers can rapidly access vast chemical space, significantly enhancing the potential for discovering novel therapeutic agents. [6]The key to success lies in meticulous execution, the use of high-quality reagents, and a robust analytical quality control process to validate the integrity of the library.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]

  • Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. [Link]

  • Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation. St. Catherine University. [Link]

  • Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. Royal Society of Chemistry. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PNAS. [Link]

  • Analytical Methods in Combinatorial Chemistry - 2nd Edition. Routledge. [Link]

  • Resins for Solid Phase Peptide Synthesis. Merck. [Link]

  • Solid Phase Peptide Synthesis (Spps). Sunresin Life Sciences. [Link]

  • Combined Application of Analytical Techniques for the Characterization of Polymer Supported Species. ACS Publications. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]

  • A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. [Link]

  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Solid-phase synthesis of amidine-substituted phenylbenzimidazoles and incorporation of this DNA binding and recognition motif into amino acid and peptide conjugates. PubMed. [Link]

  • Solid-phase synthesis of benzimidazole libraries biased for RNA targets. ScienceDirect. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]

  • Cleavage Cocktails. AAPPTEC. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Application of a New Solid-Phase Resin: Benzamide ortho-Lithiation and the Synthesis of a Phthalide Library. Semantic Scholar. [Link]

  • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • Solid phase synthesis of benzylamine-derived sulfonamide library. PubMed. [Link]

Sources

N-(4-methoxyphenyl)-3-methylbenzamide as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Purity Synthesis and SAR Utility of N-(4-methoxyphenyl)-3-methylbenzamide Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Case Study: N-(4-methoxyphenyl)-3-methylbenzamide in Drug Discovery

Abstract & Scientific Significance

N-(4-methoxyphenyl)-3-methylbenzamide represents a quintessential "privileged structure" in medicinal chemistry. Belonging to the N-arylbenzamide class, this scaffold serves as a critical intermediate and model substrate in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs), antimicrobial agents (FtsZ inhibitors), and kinase inhibitors.[1]

This guide details the high-efficiency synthesis, purification, and structural validation of N-(4-methoxyphenyl)-3-methylbenzamide. Unlike generic protocols, this document contrasts High-Throughput (HTS) coupling methods with Scale-Up acid chloride routes, providing a decision matrix for researchers optimizing amide libraries.

Chemical Identity & Properties
  • IUPAC Name: N-(4-methoxyphenyl)-3-methylbenzamide

  • Core Scaffold: N-arylbenzamide (Anilide)[1]

  • Molecular Formula: C₁₅H₁₅NO₂[1]

  • Molecular Weight: 241.29 g/mol [1]

  • Key Functional Groups:

    • Amide Linker: Hydrogen bond donor/acceptor (critical for active site binding).[1]

    • 3-Methyl Group: Provides lipophilic bulk; probes steric tolerance in the binding pocket (e.g., hydrophobic clefts in FtsZ).[1]

    • 4-Methoxy Group: Electron-donating group (EDG); mimics hydrogen bond acceptors and influences metabolic stability (O-demethylation site).[1]

Strategic Synthesis Protocols

The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide can be approached via two distinct pathways depending on the stage of drug discovery: Library Generation (Method A) or Process Scale-Up (Method B).

Method A: High-Throughput Library Synthesis (HATU Coupling)

Best for: Generating milligram quantities of analogs for SAR screening.[1]

Reagents:

  • 3-Methylbenzoic acid (1.0 equiv)[1]

  • 4-Methoxyaniline (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA[1]

Protocol:

  • Activation: Dissolve 3-methylbenzoic acid in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester (O-azabenzotriazole active ester).[1]

  • Addition: Add 4-methoxyaniline.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

  • Workup (Self-Validating Step): Dilute with EtOAc. Wash 3x with 1N HCl (removes unreacted aniline and DIPEA), 3x with sat.[1] NaHCO₃ (removes unreacted acid), and 1x with Brine.[1]

  • Result: High purity crude, often requiring only evaporation.[1]

Method B: Scale-Up Synthesis (Acid Chloride Route)

Best for: Gram-scale synthesis of the specific intermediate.

Reagents:

  • 3-Methylbenzoyl chloride (1.0 equiv)[1]

  • 4-Methoxyaniline (1.0 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)[1]

  • Solvent: DCM (Dichloromethane) or THF[1]

Protocol:

  • Preparation: Dissolve 4-methoxyaniline and TEA in dry DCM under Nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add 3-methylbenzoyl chloride dropwise (to prevent exotherm-related impurities).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Add water to hydrolyze excess acid chloride.

  • Precipitation (Purification Shortcut): In many cases, adding Hexane or Ether to the concentrated DCM layer induces precipitation of the pure amide, avoiding chromatography.[1]

Purification & Quality Control (QC)[1]
Recrystallization Protocol (The "Green" Standard)

For N-arylbenzamides, recrystallization is superior to chromatography for removing colored aniline impurities.[1]

  • Solvent System: Ethanol/Water (9:1).[1]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4°C.

  • Validation: Crystals should be colorless needles. Yellow/Brown coloration indicates retained oxidized aniline impurities (requires charcoal treatment).[1]

Analytical Validation Criteria
TestAcceptance CriteriaDiagnostic Signal
¹H NMR (DMSO-d₆) >98% PurityAmide NH: Singlet ~10.0–10.2 ppm.Methoxy: Singlet ~3.7 ppm (3H).Methyl: Singlet ~2.3 ppm (3H).[1][2]
LC-MS Single Peak[M+H]⁺ = 242.3 m/z.[1] No starting material (Acid: 137 m/z; Aniline: 124 m/z).[1]
Appearance VisualWhite to off-white crystalline solid.
Visualizing the Science
Diagram 1: Synthesis Decision Matrix

This workflow guides the chemist to the correct protocol based on available starting materials and scale.[1]

SynthesisWorkflow Start Target: N-(4-methoxyphenyl)-3-methylbenzamide ScaleCheck Determine Scale & Availability Start->ScaleCheck RouteA Route A: Library/SAR Screening (<100 mg) ScaleCheck->RouteA Small Scale RouteB Route B: Process Scale-Up (>1 gram) ScaleCheck->RouteB Large Scale ReagentsA Reagents: Acid + Aniline + HATU RouteA->ReagentsA ReagentsB Reagents: Acid Chloride + Aniline RouteB->ReagentsB PurificationA Workup: Acid/Base Wash (High Throughput) ReagentsA->PurificationA PurificationB Workup: Recrystallization (EtOH/H2O) (High Purity) ReagentsB->PurificationB Final Pure Intermediate Ready for Assay PurificationA->Final PurificationB->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Diagram 2: SAR & Pharmacophore Logic

Understanding why this specific substitution pattern matters in drug design.

SAR_Logic Core Benzamide Core (Scaffold) Methyl 3-Methyl Group (Lipophilic Pocket) Core->Methyl Methoxy 4-Methoxy Group (H-Bond Acceptor / Metabolic Site) Core->Methoxy Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Kinase Kinase Selectivity (Steric Gatekeeper) Methyl->Kinase Selectivity Metabolism Metabolic Liability (CYP450 O-Demethylation) Methoxy->Metabolism Soft Spot HDAC HDAC Inhibition (Zinc Binding Domain) Amide->HDAC Chelation mimic

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the methyl and methoxy substituents.[1]

Biological Context & Derivatization

In drug discovery campaigns, N-(4-methoxyphenyl)-3-methylbenzamide serves as more than just a chemical intermediate. It acts as a probe for:

  • HDAC Inhibition: The benzamide moiety is a known Zinc-Binding Group (ZBG) mimic.[1] In compounds like Entinostat, the amide nitrogen coordinates with the active site Zn²⁺. The 3-methyl group in this intermediate can be used to test the size of the hydrophobic tunnel leading to the active site [1].[1]

  • FtsZ Inhibition: N-arylbenzamides have shown efficacy against Bacillus subtilis by inhibiting FtsZ (a tubulin homolog).[1] The 3-methyl/4-methoxy substitution pattern is often manipulated to optimize potency against the hydrophobic cleft of FtsZ [2].

  • Metabolic Stability Testing: The 4-methoxy group is a classic substrate for CYP450 enzymes.[1] Using this compound allows DMPK (Drug Metabolism and Pharmacokinetics) teams to validate in vitro clearance assays before synthesizing more complex analogs [3].[1]

References
  • BenchChem. (2025).[1][3] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides. Link[1]

  • ResearchGate. (2023).[1] SAR exploration of the benzamide scaffold: FtsZ inhibitors. ResearchGate. Link

  • National Institutes of Health (NIH).[1] (2025).[1][3][4][5][6] Structure-Activity Relationship Analysis of Benzamide Derivatives. PMC. Link[1]

  • Royal Society of Chemistry.[1] (2012).[1] Supplementary Material: Optimization of reaction parameters for the synthesis of N-(4-methoxyphenyl)benzamide. RSC.[1][3][7][8][9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Purification & p-Anisidine Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide synthesis workflows. A frequent bottleneck in drug development and synthetic chemistry is the complete removal of unreacted aromatic amines, specifically p-anisidine (4-methoxyaniline) , following an amide coupling reaction.

Due to its toxicity, propensity for rapid air oxidation, and weak basicity, trace p-anisidine can compromise the integrity of downstream biological assays and cause severe discoloration of your final API (Active Pharmaceutical Ingredient). This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity amide isolation.

Physicochemical Profiling of p-Anisidine

Understanding the inherent chemical properties of p-anisidine is the first step in designing a logical purification strategy.

PropertyValueRelevance to Purification Strategy
Molecular Weight 123.15 g/mol Determines the exact stoichiometric equivalents needed when utilizing polymer-bound scavenger resins.
pKa (Conjugate Acid) 5.34 – 5.36[1][2]Dictates the pH required for aqueous extraction. The aqueous phase must be adjusted to pH < 3.3 to ensure >99% protonation.
Water Solubility 21 g/L (at 20 °C)[1][2]Moderately soluble in its neutral state; requires ionization (salt formation) to force complete partitioning into the aqueous layer.
LogP (Octanol-Water) 0.95[1][2]Indicates a high affinity for organic solvents; neutral p-anisidine will stubbornly remain in the organic phase during neutral aqueous washes.

Troubleshooting Guide & FAQs

Q: Why is p-anisidine persisting in my organic layer despite washing with saturated ammonium chloride? A: This is a direct consequence of the Henderson-Hasselbalch relationship. p-Anisidine is a weak base with a pKa of ~5.36[1]. A mild acidic wash like saturated NH₄Cl (pH ~5.5) only protonates about 50% of the amine. To achieve >99% partitioning into the aqueous phase, the pH of your wash must be at least two units below the pKa (i.e., pH < 3.3). You must switch to a stronger acid wash, such as 1 M HCl or 10% aqueous citric acid, to fully convert the amine into its water-soluble anilinium salt.

Q: My target amide is highly water-sensitive and degrades during aqueous extraction. How can I remove the unreacted p-anisidine? A: You should utilize a solid-phase scavenger resin, such as MP-Isocyanate (macroporous polystyrene-bound isocyanate). The unreacted p-anisidine acts as a nucleophile and attacks the resin-bound isocyanate groups, forming a covalent urea linkage[3]. Because the impurity becomes physically tethered to the macroscopic polymer beads, it can be removed via simple filtration. MP-Isocyanate is highly cross-linked and does not require solvent swelling, making it highly effective in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[3].

Q: My isolated amide product initially looked pure but is turning dark brown over time. What is happening, and how do I prevent it? A: p-Anisidine is highly susceptible to air oxidation, degrading into highly colored quinone imine polymeric byproducts. Even trace amounts (<1%) of unreacted p-anisidine left in your amide product will oxidize over time, causing severe discoloration. Prevention requires rigorous removal of the amine immediately after the coupling reaction. If your product has already darkened, passing it through a short pad of silica gel or stirring the solution with activated carbon (Darco) can adsorb the oxidized impurities.

Q: Can I use standard silica gel chromatography to separate the amide from p-anisidine? A: While possible, it is highly discouraged as a primary purification step. Unreacted aromatic amines tend to streak heavily on acidic silica gel, leading to co-elution with the target amide. Furthermore, the large surface area of silica accelerates the oxidation of p-anisidine. If chromatography is unavoidable, pre-treat the silica column with 1% triethylamine in your mobile phase to neutralize the acidic sites and suppress streaking.

Validated Experimental Protocols

Do not blindly execute steps; understand the mechanistic purpose behind each action. The following protocols are designed as self-validating systems to guarantee success.

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction

Use this protocol if your synthesized amide is chemically stable to aqueous acids and bases[4].

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

    • Causality: Ensures the neutral amide remains solubilized while lowering the viscosity to allow for efficient phase separation.

  • Acidic Wash: Wash the organic layer with 3 equal volumes of 1 M HCl or 10% aqueous citric acid.

    • Causality: Lowers the aqueous pH below 3.3, forcing the equilibrium of p-anisidine entirely toward its water-soluble anilinium conjugate acid.

    • Self-Validation Check: Dip pH paper into the separated aqueous layer. If the pH is >3, the extraction is incomplete. Add more acid until the aqueous layer registers a pH of 1-2.

  • Basic Wash: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃.

    • Causality: Neutralizes any residual acid trapped in the organic layer and removes unreacted carboxylic acid starting materials as their sodium salts.

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging using MP-Isocyanate Resin

Use this protocol for water-sensitive amides or when parallel library synthesis prevents manual liquid-liquid extractions.

  • Resin Addition: To the crude reaction mixture dissolved in an anhydrous solvent (e.g., DCM, THF, or 1,2-dichloroethane), add 3 to 4 molar equivalents of MP-Isocyanate resin relative to the estimated amount of unreacted p-anisidine[3].

    • Causality: A large stoichiometric excess of isocyanate groups ensures rapid and complete scavenging of the amine via urea bond formation.

  • Agitation & Heating: Stir or shake the suspension at 60 °C for 1 to 2 hours.

    • Causality: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. While MP-Isocyanate efficiently scavenges them, elevated temperatures are required to drive the reaction to 100% completion within a practical timeframe[3].

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin cake with 2 volumes of the reaction solvent.

    • Self-Validation Check: Before evaporating the filtrate, spot the liquid on a TLC plate alongside a pure p-anisidine standard. Stain with ninhydrin or KMnO₄. The absence of the p-anisidine spot confirms successful scavenging.

  • Concentration: Evaporate the filtrate to yield the pure amide.

Purification Workflow Decision Matrix

Use the logical flow diagram below to select the optimal purification pathway for your specific amide product.

G Start Crude Amide Mixture (Contains p-Anisidine) WaterSens Is the amide product water-sensitive? Start->WaterSens AcidWash Liquid-Liquid Extraction (1M HCl or 10% Citric Acid) WaterSens->AcidWash No Scavenger Solid-Phase Scavenging (MP-Isocyanate Resin) WaterSens->Scavenger Yes PhaseSep Separate Layers AcidWash->PhaseSep Filter Filter Resin Scavenger->Filter OrgLayer Organic Layer (Pure Amide) PhaseSep->OrgLayer AqLayer Aqueous Layer (p-Anisidinium Salt) PhaseSep->AqLayer PureAmide Evaporate Filtrate (Pure Amide) Filter->PureAmide

Decision matrix for removing unreacted p-anisidine from amide products.

References[3] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaPz1XRRBkwyVZtXDSBSHB9SZnL8v_NEEkLdDQMbmyfzArnLo-mGCrp8Kt45NW4MVUnsBKHaHLIEcDK5-O3EEKZ5IbKh2-58OkdgrNJZzD2aVGr8lqds8IruZQCfYGidFtB935XfmqjJ-6VqZ6v6VtpMRuTRaW8moJqc4pIqiIzBVV3Q==[1] 104-94-9, 4-Methoxyaniline Formula - ECHEMI. ECHEMI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1EScAEeoYLZw4tgZK0HUj2-b9-Z6N-dlVNeMswsOerqwskbLUbav3M6BFAa6bpFqs1zQBCFzhBYuv3z7oUJKQYw3CblSWuXnG7SgU6Uufnc3ztjbwjJ97oHHv9fLotsr82OOyg3sUH-UMtZLzSqTciYH-tmT1i2T5[2] p-ANISIDINE. Manavchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqdq1vbhZ97sza6Uib96xmXKRnpTCpq1vAfMCy--5B9cvD_cM5hxFdjJVSSM_28IwCkHe2XEsmHwlIf_1ZRTn6VeBOhPr0Lt-fx9vGFQPSHEHUiSDdWiJdfHIxJ4v7WkChuGOYy-rbvQ==[4] 21.7: Chemistry of Amides. Chemistry LibreTexts.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqU-sK9TixoB26bo2CoCVRZsXT_FSq5fV0RLa21oFROMuia_-L5R9zigCvnrssysxu8PL36KitgItuwSfAwxEiyH8Gr_RmmUUv1igOUn_fPV32pBTG_d1XdxiUK3ynHZ1doBHE_PWj3CFnJ0VHrsNEsfSYXgrsdmfevDkZXin71moKtg9SJWoCdYGL3GXy-mCoylMiBRU_VRf_KU7_T1zpC7TjICSn7qxfJX070V6RyDZfG3chWLoy9Oagg1K0JsYZVewkZx242qGkkn2hyMZY0EIge5TzRaW2CIHz6s4KBoYQSQTfEPPf4eafQtlNPdppzLrO7Ws67APn5d22Y_56

Sources

overcoming steric hindrance in 3-methylbenzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the successful synthesis of 3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with amide bond formation, particularly when steric hindrance is a consideration. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.

Introduction: The Subtle Challenge of the Meta-Methyl Group

The synthesis of 3-methylbenzamide, while seemingly straightforward, presents a unique set of challenges primarily rooted in the steric and electronic influence of the meta-positioned methyl group. Unlike ortho-substituted analogs where the "ortho effect" can significantly alter carboxyl group reactivity through steric inhibition of resonance, the meta-substituent exerts a more subtle influence.[1][2] It introduces a moderate degree of steric hindrance that can impede the approach of the amine to the activated carboxylic acid intermediate, potentially leading to lower yields and slower reaction rates compared to unsubstituted benzoic acid. This guide will provide you with the necessary strategies to overcome these hurdles and achieve high-yield, high-purity 3-methylbenzamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 3-methylbenzamide.

dot

Troubleshooting_Workflow cluster_activation Carboxylic Acid Activation Issues cluster_amine Amine Reactivity Issues cluster_conditions Reaction Condition Optimization cluster_purification Workup and Purification Losses start Low or No Yield of 3-Methylbenzamide check_activation Was the carboxylic acid properly activated? start->check_activation check_amine Is the amine sufficiently nucleophilic and not protonated? start->check_amine check_conditions Are the reaction conditions optimal? start->check_conditions check_purification Was the product lost during workup/purification? start->check_purification activation_cause1 Cause: Inefficient Coupling Reagent check_activation->activation_cause1 No activation_cause2 Cause: Hydrolysis of Activated Intermediate check_activation->activation_cause2 Partially activation_cause3 Cause: Formation of N-acylurea byproduct (with carbodiimides) check_activation->activation_cause3 Yes, with EDC/DCC amine_cause1 Cause: Amine is protonated check_amine->amine_cause1 Yes amine_cause2 Cause: Low nucleophilicity of the amine check_amine->amine_cause2 No conditions_cause1 Cause: Suboptimal Temperature check_conditions->conditions_cause1 Yes conditions_cause2 Cause: Incorrect Solvent check_conditions->conditions_cause2 No purification_cause1 Cause: Product is water-soluble check_purification->purification_cause1 Yes purification_cause2 Cause: Difficulty separating from urea byproduct check_purification->purification_cause2 No activation_solution1 Solution: Switch to a more powerful reagent (e.g., HATU, COMU) for sterically hindered substrates. [18] activation_cause1->activation_solution1 activation_solution2 Solution: Ensure anhydrous conditions. Use freshly dried solvents and an inert atmosphere. activation_cause2->activation_solution2 activation_solution3 Solution: Add HOBt or OxymaPure to the reaction to suppress this side reaction by forming a more stable active ester. [1] activation_cause3->activation_solution3 amine_solution1 Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is present to neutralize any acid and free the amine. [22] amine_cause1->amine_solution1 amine_solution2 Solution: Increase reaction temperature or use a more potent activating agent for the carboxylic acid. [5] amine_cause2->amine_solution2 conditions_solution1 Solution: For hindered couplings, gentle heating (40-50 °C) may be required. Monitor for decomposition. [5] conditions_cause1->conditions_solution1 conditions_solution2 Solution: Use polar aprotic solvents like DMF or NMP to ensure solubility of all reactants. [3] conditions_cause2->conditions_solution2 purification_solution1 Solution: Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. purification_cause1->purification_solution1 purification_solution2 Solution: If using DCC, filter the insoluble DCU. If using EDC, perform an acidic wash to remove the water-soluble EDC-urea. [3] purification_cause2->purification_solution2

Caption: Troubleshooting workflow for low yield in 3-methylbenzamide synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to overcome the moderate steric hindrance of the 3-methyl group.Switch to a more powerful uronium/aminium salt-based coupling reagent like HATU or COMU, which are known to be effective for sterically hindered substrates.[3]
Hydrolysis of Activated Species: The activated carboxylic acid (e.g., O-acylisourea intermediate) is susceptible to hydrolysis, especially if the subsequent reaction with the amine is slow.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protonation of the Amine: If the amine starting material is a salt (e.g., hydrochloride), or if an acidic byproduct is formed, the amine will be protonated and non-nucleophilic.Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and ensure the amine is in its free base form.[4]
Formation of Significant Byproducts N-acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5]This side reaction can be minimized by adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement.[6]
Anhydride Formation: The activated carboxylic acid can react with another molecule of 3-methylbenzoic acid to form the corresponding anhydride.Use of an appropriate coupling reagent and stoichiometry can minimize this. Pre-activating the carboxylic acid before adding the amine can sometimes help.
Difficult Purification Removal of Urea Byproducts: The urea byproduct from DCC (dicyclohexylurea, DCU) is often insoluble in many organic solvents, while the byproduct from EDC is water-soluble.For DCC, the DCU can often be removed by filtration. For EDC, the reaction mixture should be washed with a dilute acid (e.g., 1M HCl) to protonate and solubilize the urea byproduct in the aqueous phase.[7]
Separation from Unreacted 3-Methylbenzoic Acid: The starting carboxylic acid can be difficult to separate from the final product due to similar polarities.Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to deprotonate and extract the unreacted carboxylic acid into the aqueous layer.[8]

Frequently Asked Questions (FAQs)

Q1: How does the meta-methyl group on 3-methylbenzoic acid influence the reaction compared to an ortho or para substituent?

The meta-methyl group has a less pronounced effect than an ortho or para substituent. An ortho-substituent often leads to the "ortho effect," where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, which can surprisingly increase its acidity and affect its reactivity.[1][2] A para-substituent primarily exerts an electronic effect. The meta-methyl group in 3-methylbenzoic acid provides a moderate level of steric bulk near the reaction center without significantly altering the electronics of the carboxyl group, making the choice of a sufficiently reactive coupling reagent crucial.

Q2: Which coupling reagent is best for synthesizing 3-methylbenzamide?

There is no single "best" reagent, as the optimal choice depends on factors like the nucleophilicity of the amine, scale, cost, and desired purity. However, for sterically hindered substrates, uronium/aminium salt-based reagents are often superior.

  • EDC/HOBt (or OxymaPure): A cost-effective and common choice. The addition of HOBt or OxymaPure is critical to improve efficiency and suppress side reactions.[6][9] The urea byproduct is water-soluble, simplifying purification.

  • HATU/COMU: These are more powerful and generally provide higher yields and faster reaction times for sterically hindered substrates.[3][10] COMU is often considered a safer alternative to HATU as its byproducts are not explosive.[6]

Q3: What is the role of a base like DIPEA in the coupling reaction?

A non-nucleophilic base like DIPEA serves two primary purposes:

  • It neutralizes any acid present in the reaction mixture, such as the hydrochloride salt of an amine starting material or acidic byproducts.

  • It facilitates the activation of the carboxylic acid by the coupling reagent. For uronium salts like HATU, a base is required for the formation of the reactive OAt-active ester.[4]

Q4: Can I use thionyl chloride (SOCl₂) to make the acid chloride of 3-methylbenzoic acid first?

Yes, this is a classic and effective method. Reacting 3-methylbenzoic acid with thionyl chloride (often with a catalytic amount of DMF) will form 3-methylbenzoyl chloride. This acid chloride is highly reactive and will readily form the amide upon reaction with an amine. However, thionyl chloride is a hazardous reagent, and the reaction generates HCl gas, requiring careful handling and an alkaline workup.[11][12] For many applications, particularly in drug discovery, the one-pot methods using coupling reagents are preferred for their operational simplicity and milder conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylbenzamide using EDC/HOBt

dot

EDC_HOBt_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_stabilization Stabilization cluster_coupling Coupling Acid 3-Methylbenzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea (partially) HOBt HOBt Amide 3-Methylbenzamide (R-CONHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Byproducts EDC-Urea + HOBt Amide->Byproducts Products Formed

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

  • Materials:

    • 3-Methylbenzoic acid

    • Amine (e.g., ammonia, primary or secondary amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

    • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

    • Cool the solution to 0 °C using an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 3-methylbenzamide.

Protocol 2: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU

  • Materials:

    • 3-Methylbenzoic acid (m-toluic acid)

    • Diethylamine

    • COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure: [13]

    • In a dry round-bottom flask under an inert atmosphere, dissolve diethylamine (2.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Sequentially add 3-methylbenzoic acid (1.0 eq) and then COMU (1.0 eq) to the stirred solution. The solution should turn bright yellow upon addition of COMU.

    • Continue stirring at 0 °C for 15-20 minutes. The reaction is often complete when the color changes to orange.

    • Monitor the reaction by TLC to confirm the consumption of the starting acid.

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The byproducts of COMU are water-soluble and will be removed during the aqueous workup.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

    • The product is often of high purity after workup, but can be further purified by flash chromatography if necessary.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. Vedantu. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Quora. (2016, October 2). Why are ortho substituted benzoic acids more acidic? Quora. [Link]

  • Royal Society of Chemistry. (2022, April 14). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Ghaffari, M., & Ghasemi, J. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 16231-16237. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Withey, J. M., & Bajic, V. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 91(11), 2044-2047. [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]

  • ResearchGate. (2025, August 6). Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

Sources

alternative coupling reagents for electron-rich anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amide Coupling Tech Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard EDC/NHS or HATU protocols are failing with electron-rich anilines (e.g., 4-methoxyaniline, 3,4-dimethoxyaniline, or ortho-substituted variants).

The Scientific Paradox: Electron-rich anilines are theoretically excellent nucleophiles due to the lone pair availability on the nitrogen. However, in practice, they present two specific failure modes:

  • Oxidative Decomposition: They are easily oxidized to quinoid-like species (often turning reaction mixtures black or purple) before coupling occurs.

  • Steric/Electronic Mismatch: If the aniline is ortho-substituted (e.g., 2,6-dimethylaniline), the nucleophilicity drops, and the competition between coupling and activated ester hydrolysis shifts toward hydrolysis.

Below are three high-fidelity alternative workflows designed to bypass these specific hurdles.

Quick Decision Matrix

Use this logic flow to select the correct module for your substrate.

ReagentSelection Start Start: Electron-Rich Aniline Coupling Q1 Is the Aniline Sterically Hindered? (e.g., 2,6-disubstituted) Start->Q1 Q2 Is the Product Water Soluble? Q1->Q2 No (Low Sterics) Ghosez MODULE 3: Ghosez's Reagent (In-situ Acid Chloride) Q1->Ghosez Yes (High Sterics) T3P MODULE 1: T3P (Clean Extraction) Q2->T3P No (Lipophilic Product) COMU MODULE 2: COMU (High Efficiency) Q2->COMU Yes (Polar Product)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on steric hindrance and workup requirements.

MODULE 1: The "Clean Workup" Solution (T3P)

Reagent: Propylphosphonic Anhydride (T3P) Best For: Scale-up (>1g), avoiding column chromatography, and substrates prone to oxidative degradation.

The Logic: T3P forms a mixed anhydride with the carboxylic acid. Unlike HATU/EDC, the byproducts of T3P are water-soluble.[1] This allows you to wash away excess reagent and byproducts, often yielding pure product via simple phase separation. This speed is crucial for electron-rich anilines to minimize their exposure to oxidative conditions.

Protocol:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc (or 2-MeTHF).

    • Note: Avoid DMF if possible to facilitate aqueous workup.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 - 3.0 equiv).

    • Critical: Cool to 0°C before adding T3P to prevent exotherms.

  • Activate: Add T3P (50% w/w in EtOAc/DMF) (1.2 - 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor via TLC/LCMS (typically 1–4 hours).

  • Workup:

    • Wash organic layer with water (x2).

    • Wash with 0.5 M HCl (to remove excess aniline/pyridine).

    • Wash with sat. NaHCO3 (to remove unreacted acid).

    • Dry and concentrate.[2]

Data Summary:

ParameterT3P Performance
Byproduct Removal Water extraction (No Column needed)
Epimerization Extremely Low (<1%)
Reaction Rate Moderate (slower than HATU, safer)
Cost Moderate (High atom economy on workup)

MODULE 2: The "High Performance" Solution (COMU)

Reagent: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate Best For: Replacing HATU/HBTU, hindered acids, and maximizing yield.

The Logic: COMU is a third-generation uronium salt based on the Oxyma leaving group (Ethyl (hydroxyimino)cyanoacetate).[3] It is safer (non-explosive) and more soluble than HATU.[4][5] The Oxyma leaving group is less acidic than HOAt, often resulting in a more stable active ester that is less prone to hydrolysis before the sluggish aniline can attack.

Protocol:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in DMF or Acetonitrile.

    • Tip: Acetonitrile is preferred for easier evaporation.

  • Base: Add DIPEA (2.0 equiv).

    • Visual Check: Solution often turns yellow/orange.

  • Activate: Add COMU (1.0 - 1.1 equiv) at 0°C. Stir for 5–10 mins.

    • Checkpoint: Ensure full activation (LCMS check for active ester) before adding aniline if the acid is valuable.

  • Couple: Add Electron-Rich Aniline (1.0 - 1.2 equiv).

  • Reaction: Stir at RT.

    • Note: COMU reactions are fast.[5] If not complete in 1 hour, heating is rarely beneficial; check for hydrolysis.

MODULE 3: The "Steric Breaker" (Ghosez's Reagent)

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine Best For: Sterically hindered anilines (ortho-substituted) or extremely unreactive systems.

The Logic: When standard active esters (OBt/Oxyma) are too bulky or slow, you need an Acid Chloride. However, traditional SOCl2 or Oxalyl Chloride are harsh and generate HCl gas, which can decompose electron-rich anilines (turning them into tar). Ghosez’s reagent generates the acid chloride (or chloroenamine) in situ under neutral conditions.

Protocol:

  • Setup: Ensure glassware is flame-dried. Argon atmosphere is mandatory .

  • Chlorination: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Ghosez’s Reagent (1.1 - 1.2 equiv).

    • Reaction: Stir at RT for 1–2 hours.

    • Mechanism:[1][2][4][6][7][8][9][10] Acid converts to Acid Chloride.[4][6] Byproduct is N,N-dimethylisobutyramide (neutral).

  • Coupling: Add the Electron-Rich Aniline (1.1 equiv) and Pyridine (1.5 equiv) directly to the mixture.

  • Completion: Stir for 2–12 hours. The high reactivity of the acid chloride overcomes the steric barrier of the aniline.

Workflow Diagram:

GhosezFlow Acid Carboxylic Acid Intermediate Acid Chloride (In-Situ) Acid->Intermediate Activation (1-2h) Ghosez Ghosez's Reagent (Neutral Conditions) Ghosez->Intermediate Product Amide Product Intermediate->Product Coupling Aniline Hindered Aniline + Pyridine Aniline->Product

Figure 2: Neutral in-situ acid chloride generation using Ghosez's reagent.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark purple immediately upon adding the aniline. What happened?

  • Cause: Oxidation. Electron-rich anilines are easily oxidized to radical cations or quinones by dissolved oxygen or trace metal impurities in the coupling reagent.

  • Fix:

    • Degas all solvents with Argon/Nitrogen sparging for 15 mins.

    • Add a radical scavenger like BHT (butylated hydroxytoluene) (1-5 mol%) to the reaction.

    • Switch to T3P (Module 1), as phosphonic anhydrides are less prone to oxidative side reactions compared to uronium salts (HATU/COMU).

Q2: I see the "Active Ester" on LCMS, but it never converts to the Product.

  • Cause: The aniline is too sterically hindered or not nucleophilic enough to displace the leaving group (Oxyma/OBt).

  • Fix: The active ester is a "kinetic trap." You must switch to a smaller, more electrophilic intermediate.

    • Action: Switch to Module 3 (Ghosez's Reagent) . The chloride leaving group is smaller and more reactive than the Oxyma ester.

Q3: Can I use EDC/NHS for these anilines?

  • Analysis: Generally, No .

  • Reason: EDC activation is slow and forms an O-acylisourea that can rearrange to an N-acylurea (dead end) if the aniline is slow to attack. Electron-rich anilines often require faster kinetics than carbodiimides can provide.

Q4: I have high epimerization (racemization) of my chiral acid.

  • Cause: High basicity (DIEA/TEA) promotes proton abstraction at the alpha-carbon.

  • Fix:

    • Use TMP (2,4,6-trimethylpyridine) instead of DIEA (weaker base, sterically hindered).

    • Use T3P (Module 1) with Pyridine; this combination is chemically proven to yield the lowest epimerization rates among standard reagents.

References

  • T3P Mechanism & Application

    • Propylphosphonic Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[11]

    • Source:

  • COMU Development & Comparison

    • COMU: A Safer and More Effective Replacement for HATU.[4] El-Faham, A., & Albericio, F. (2010).

    • Source:

  • Ghosez's Reagent Protocol

    • Use of Ghosez's Reagent for the Synthesis of Amides from Sterically Hindered Amines.[12]

    • Source:

  • General Amide Coupling Review

    • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009).
    • Source:

Sources

Technical Guide: Stability of N-(4-methoxyphenyl)-3-methylbenzamide in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of N-(4-methoxyphenyl)-3-methylbenzamide (also known as 3'-methyl-4-methoxybenzanilide) under acidic conditions. This content is structured for researchers requiring rigorous mechanistic understanding and actionable experimental protocols.

Executive Summary

N-(4-methoxyphenyl)-3-methylbenzamide is a secondary aromatic amide. While benzanilides exhibit significant kinetic stability due to resonance delocalization, they are susceptible to acid-catalyzed hydrolysis under stress conditions (pH < 2, elevated temperature).

In acidic environments, the degradation pathway is dominated by the cleavage of the amide bond, yielding 3-methylbenzoic acid (m-toluic acid) and 4-methoxyaniline (p-anisidine). The presence of the electron-donating methoxy group on the N-aryl ring accelerates hydrolysis relative to unsubstituted benzanilides by facilitating the protonation of the nitrogen atom in the tetrahedral intermediate.

Part 1: Mechanistic Insights & Degradation Pathway

The "Why" and "How" of Degradation

Users often ask why this specific molecule degrades faster or slower than structural analogs. The stability is governed by the A-2 Hydrolysis Mechanism (bimolecular acid-catalyzed hydrolysis).

  • Protonation (Fast Equilibrium): The carbonyl oxygen is protonated by the acid (

    
    ), increasing the electrophilicity of the carbonyl carbon.
    
  • Nucleophilic Attack (Rate Limiting): Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Cleavage: A proton transfers from the oxygen to the nitrogen. The electron-donating 4-methoxy group increases the basicity of the nitrogen, making this transfer more favorable compared to electron-withdrawing analogs (e.g., nitro-benzanilides). This facilitates the expulsion of the amine leaving group.

Visualizing the Pathway

The following diagram illustrates the critical steps and the influence of the substituent groups.

AmideHydrolysis cluster_effects Substituent Effects Reactant N-(4-methoxyphenyl)- 3-methylbenzamide Inter1 O-Protonated Intermediate Reactant->Inter1 + H+ (Fast) Tetra Tetrahedral Intermediate Inter1->Tetra + H2O (Rate Limiting) Inter2 N-Protonated Intermediate (Critical Step) Tetra->Inter2 Proton Transfer (Aided by 4-OMe) Products Products: 3-Methylbenzoic acid + 4-Methoxyaniline Inter2->Products - R-NH2 (Irreversible) Effect1 3-Methyl Group: Weak steric/electronic effect. Minimal impact on stability. Effect2 4-Methoxy Group: Electron Donor. Increases N-basicity. Accelerates cleavage.

Figure 1: Acid-catalyzed hydrolysis mechanism of N-(4-methoxyphenyl)-3-methylbenzamide highlighting the role of the methoxy substituent.[1][2]

Part 2: Degradation Products & Analytical Markers

When monitoring stability via HPLC or LC-MS, you must watch for two distinct degradation peaks.

ComponentChemical Structure DescriptionRetention Time Shift (Reverse Phase)Detection Note
Parent N-(4-methoxyphenyl)-3-methylbenzamideMid-elutingUV max ~260-280 nm
Degradant A 3-Methylbenzoic acid Elutes earlier than parent (more polar at acidic pH)Common standard available.
Degradant B 4-Methoxyaniline (p-Anisidine)Elutes earliest (highly polar, ionized in acid)Warning: Oxidizes to brown/pink colored species over time. Toxic.

Part 3: Troubleshooting & FAQs

Q1: My acidic stability samples are turning pink/brown. Is this normal?

Yes. This is a hallmark of hydrolysis followed by oxidation.

  • Cause: The hydrolysis product, 4-methoxyaniline , is highly susceptible to air oxidation, forming colored azo or quinoid species (e.g., "p-anisidine brown").

  • Action: This confirms instability.[3][4][5] Quantify the loss of parent rather than the formation of the amine, as the amine peak area may decrease as it further oxidizes.

Q2: I see < 2% degradation in 0.1 M HCl at Room Temperature. Is the molecule stable?

Contextually, yes. Benzanilides are relatively robust.

  • Insight: At pH > 2 and ambient temperature, the activation energy for water attack is high. Significant hydrolysis typically requires heat (e.g., >60°C) or stronger acid (1 M HCl).

  • Recommendation: For shelf-life prediction, stress the sample at 60°C in 1 M HCl for 4–8 hours. If degradation remains < 5%, the amide bond is highly stable.

Q3: The mass balance (Parent + Degradants) is not 100%. Where is the missing mass?

Check for secondary degradation.

  • Possibility 1: Oxidation of 4-methoxyaniline (as mentioned in Q1).

  • Possibility 2: Precipitation. 3-Methylbenzoic acid has low water solubility. If your stress test is in high aqueous content, the acid degradant may precipitate, disappearing from the solution phase.

  • Fix: Ensure your diluent contains at least 50% organic solvent (Methanol/Acetonitrile) before injection.

Part 4: Standardized Stress Testing Protocol

Use this protocol to empirically determine the stability half-life (


) of your specific lot.
Materials
  • Stock Solution: 1 mg/mL of N-(4-methoxyphenyl)-3-methylbenzamide in Methanol.

  • Stressor: 1.0 M Hydrochloric Acid (HCl).

  • Neutralizer: 1.0 M Sodium Hydroxide (NaOH).

  • Diluent: 50:50 Methanol:Water.

Experimental Workflow
  • Preparation:

    • Transfer 5.0 mL of Stock Solution into a 20 mL scintillation vial.

    • Add 5.0 mL of 1.0 M HCl . (Final concentration: 0.5 mg/mL API, 0.5 M HCl).

    • Prepare a Control vial: 5.0 mL Stock + 5.0 mL Water.

  • Incubation:

    • Place the Acid vial in a heating block/water bath at 60°C .

    • Keep the Control vial at Room Temperature (protected from light).[6]

  • Sampling (Timepoints: 0, 2, 4, 8, 24 hours):

    • Remove 500 µL aliquot.

    • Immediately neutralize with 250 µL of 1.0 M NaOH (to quench reaction).

    • Dilute to 1.5 mL with Diluent (to match HPLC mobile phase strength).

  • Analysis:

    • Inject on HPLC (C18 Column, Gradient 10-90% ACN in Water + 0.1% Formic Acid).

    • Calculate % Remaining = (Area Time_x / Area Time_0) * 100.

Decision Logic for Stability Classification

StabilityLogic Start Result after 24h (60°C, 0.5M HCl) Stable > 95% Remaining (Highly Stable) Start->Stable No significant loss Moderate 80-95% Remaining (Moderately Stable) Start->Moderate Minor hydrolysis Unstable < 80% Remaining (Acid Labile) Start->Unstable Rapid cleavage Action1 No special handling required for gastric simulation. Stable->Action1 Action2 Avoid prolonged exposure to pH < 2 during processing. Moderate->Action2 Action3 Requires enteric coating or immediate buffering. Unstable->Action3

Figure 2: Decision matrix for interpreting forced degradation data.

References

  • Bunton, C. A., et al. (1972).[7] Solvent effects on the acid-catalyzed hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2.[7][8]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Ozturk, S., et al. (2010). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. (Note: Provides comparative kinetic data on electron-donating substituent effects in N-aryl systems).

  • BenchChem. (2025).[6][9] N-(4-Methoxyphenyl)benzamide Structure and Properties.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-(4-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. N-(4-methoxyphenyl)-3-methylbenzamide, a molecule with potential applications in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H NMR spectrum, a cornerstone of organic chemistry, and compares this powerful technique with other instrumental methods. Our focus is not merely on the data but on the rationale behind the analytical choices and the interpretation of the resulting spectra, reflecting the real-world challenges and insights gained from years of experience in the field.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules. Its ability to provide information about the chemical environment, connectivity, and relative number of protons makes it an indispensable first step in the characterization of newly synthesized compounds like N-(4-methoxyphenyl)-3-methylbenzamide. The principle of ¹H NMR lies in the interaction of the magnetic moments of hydrogen nuclei with an external magnetic field. The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.

Deconstructing the ¹H NMR Spectrum of N-(4-methoxyphenyl)-3-methylbenzamide: A Predicted Analysis

Molecular Structure and Proton Environments:

To begin our analysis, let's first visualize the structure of N-(4-methoxyphenyl)-3-methylbenzamide and identify the chemically non-equivalent protons.

Caption: Molecular structure of N-(4-methoxyphenyl)-3-methylbenzamide with proton labeling.

Predicted ¹H NMR Data:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~ 8.0 - 8.2Broad singlet1HAmide N-H
b~ 7.6 - 7.8Multiplet4HAromatic H 's (3-methylbenzoyl ring)
c~ 7.5Doublet (d)2HAromatic H 's (H-2, H-6)
d~ 6.9Doublet (d)2HAromatic H 's (H-3, H-5)
e~ 3.8Singlet (s)3HMethoxy -OCH
f~ 2.4Singlet (s)3HMethyl -CH

Detailed Interpretation:

  • Amide Proton (a): The amide proton is expected to appear as a broad singlet in the downfield region (δ 8.0-8.2 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be sensitive to solvent and concentration.

  • Aromatic Protons of the 3-methylbenzoyl Ring (b): The four protons on this ring will exhibit a complex multiplet pattern between δ 7.6 and 7.8 ppm. The meta-substitution pattern breaks the symmetry, leading to four distinct signals. We would expect to see a singlet-like signal for the proton at the 2-position, two doublets, and a triplet, though these may overlap to form a complex multiplet.

  • Aromatic Protons of the 4-methoxyphenyl Ring (c and d): This para-disubstituted ring will give rise to a characteristic pair of doublets due to the symmetry of the ring. The two protons ortho to the amide group (H-2, H-6) are chemically equivalent and will appear as a doublet around δ 7.5 ppm. The two protons ortho to the methoxy group (H-3, H-5) are also equivalent and will appear as another doublet, shifted upfield to around δ 6.9 ppm due to the electron-donating effect of the methoxy group. The coupling between these adjacent protons will result in the doublet splitting pattern (ortho-coupling constant, J ≈ 8-9 Hz).

  • Methoxy Protons (e): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately δ 3.8 ppm.

  • Methyl Protons (f): The three protons of the methyl group on the benzoyl ring are also equivalent and will appear as a singlet around δ 2.4 ppm.

A Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques. Here, we compare ¹H NMR with two other common methods: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed information on the number, chemical environment, and connectivity of protons.High resolution, provides detailed structural information.Requires soluble sample, can have complex spectra for large molecules.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Precise molecular weight and information about the molecular formula and fragmentation patterns.High sensitivity, provides accurate molecular weight.Does not provide direct information on the connectivity of atoms.

FTIR Spectroscopy Analysis:

The FTIR spectrum of N-(4-methoxyphenyl)-3-methylbenzamide would be expected to show characteristic absorption bands for its functional groups:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C-N stretch: A peak in the range of 1200-1350 cm⁻¹.

  • C-O stretch: An absorption band for the ether linkage of the methoxy group, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry Analysis:

Mass spectrometry would confirm the molecular weight of the compound (C₁₅H₁₅NO₂ = 241.29 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) at m/z = 241. Analysis of the fragmentation pattern could provide further structural information. For example, cleavage of the amide bond could lead to fragments corresponding to the 3-methylbenzoyl cation (m/z = 119) and the 4-methoxyphenylaminyl radical.

Experimental Protocols

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(4-methoxyphenyl)-3-methylbenzamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. This includes setting the appropriate spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve Dissolve Sample Add_Standard Add Internal Standard Dissolve->Add_Standard Load_Sample Load Sample into Spectrometer Add_Standard->Load_Sample Acquire_Spectrum Acquire Spectrum Load_Sample->Acquire_Spectrum Process_Data Process Raw Data Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of N-(4-methoxyphenyl)-3-methylbenzamide serves as an excellent example of the power and necessity of a multi-technique analytical approach in modern chemical research. While ¹H NMR provides an unparalleled level of detail regarding the proton framework of the molecule, its findings are most robust when corroborated by complementary techniques such as FTIR and mass spectrometry. By integrating the data from these different analytical methods, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug discovery and development. This guide has provided a framework for understanding and applying these techniques, emphasizing the importance of not just collecting data, but of interpreting it with a deep understanding of the underlying chemical principles.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link][1]

Sources

Part 1: The Foundational Fragmentation of Unsubstituted Benzanilide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Benzanilide Derivatives

For researchers, medicinal chemists, and drug development professionals, mass spectrometry is an indispensable tool for structural elucidation. The fragmentation patterns observed, particularly under Electron Ionization (EI), serve as a molecular fingerprint, revealing intricate details about a compound's architecture. Benzanilides, a core scaffold in many pharmacologically active agents, present a fascinating case study in how substituent identity and position can dramatically alter fragmentation pathways.

This guide provides a comparative analysis of the EI mass spectrometry fragmentation patterns of substituted benzanilides. Moving beyond a simple catalog of fragments, we will delve into the mechanistic underpinnings of these pathways, explaining the causal relationships between molecular structure and spectral output. We will explore the competition between simple cleavage reactions and diagnostically powerful rearrangement processes, offering field-proven insights for confident structural assignment.

The fragmentation of the parent benzanilide molecule (C₁₃H₁₁NO, MW: 197.24) under Electron Ionization (EI) is primarily dictated by the stability of the resulting fragments. The most favorable cleavage occurs at the amide bond, a process known as α-cleavage or σ-cleavage.

Ionization of the benzanilide molecule typically removes an electron from the nitrogen or oxygen lone pairs, or the aromatic π-systems, to form the molecular ion (M⁺˙) at m/z 197. The subsequent fragmentation is dominated by the cleavage of the C-N bond, which leads to the formation of the highly stable benzoyl cation.

The principal fragments observed are:

  • m/z 105, [C₆H₅CO]⁺: The benzoyl cation. This fragment is resonance-stabilized and is often the base peak in the spectrum.

  • m/z 77, [C₆H₅]⁺: The phenyl cation, formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).

  • m/z 93, [C₆H₅NH₂]⁺˙: The aniline radical cation, resulting from cleavage with hydrogen transfer.

  • m/z 92, [C₆H₅N]⁺˙: Resulting from the loss of a hydrogen atom from the m/z 93 fragment.

Caption: Fundamental EI fragmentation pathway of unsubstituted benzanilide.

Part 2: The "Proximity Effect": A Powerful Diagnostic for Ortho-Substituted Anilides

When a substituent is present at the ortho (2-) position of the anilide ring (Ring A), a dramatic shift in the fragmentation pattern can occur. This is due to a "proximity effect," a through-space interaction that leads to a characteristic rearrangement reaction.[1][2] This effect is a cornerstone of isomer identification, as it is generally absent in the corresponding meta (3-) and para (4-) isomers.

The mechanism involves the cyclization of the ionized 2-substituted benzanilide, followed by the elimination of the ortho-substituent as a radical (X•) to form a stable, protonated 2-arylbenzoxazole ion.[3] This gives rise to a diagnostically significant [M-X]⁺ peak.

This proximity effect is highly dependent on the nature of the ortho-substituent. Significant [M-X]⁺ signals are observed primarily when X = Cl, Br, I, or OCH₃.[2] For substituents like H, CH₃, or F, this pathway is less favorable and the spectrum remains dominated by the standard α-cleavage leading to the benzoyl cation (m/z 105).[1][4] This is because the simple cleavage of the C-N bond is kinetically more favorable in these cases.

Caption: Mechanism of the proximity effect in 2-substituted benzanilides.

To illustrate this, consider the isomeric chlorobenzanilides (ClC₆H₄NHCOC₆H₅). The spectra of the 3-Cl and 4-Cl isomers are dominated by the benzoyl cation at m/z 105. In stark contrast, the 2-Cl isomer exhibits a prominent [M-Cl]⁺ peak at m/z 196, confirming the ortho-substitution.[1]

CompoundMolecular Ion (m/z)[M-Cl]⁺ (m/z 196) Relative Intensity (%)Benzoyl Cation (m/z 105) Relative Intensity (%)
2-Chlorobenzanilide231/233HighModerate
3-Chlorobenzanilide231/233Negligible100 (Base Peak)
4-Chlorobenzanilide231/233Negligible100 (Base Peak)
Data synthesized from findings in Fenwick et al. (2021).[1][2]

Part 3: Modulating Fragmentation by Substituents on the Benzoyl Ring

The competition between the two primary fragmentation pathways—simple α-cleavage and the proximity effect rearrangement—can be modulated by introducing substituents on the benzoyl ring (Ring B). The electronic properties of these substituents (Y) directly influence the stability of the substituted benzoyl cation, [YC₆H₄CO]⁺, thereby tipping the balance of fragmentation.[1]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on Ring B stabilize the positive charge on the resulting [YC₆H₄CO]⁺ cation through resonance or inductive effects. This stabilization makes the simple α-cleavage pathway more favorable. Consequently, for a 2-substituted benzanilide, the presence of an EDG on Ring B will suppress the proximity effect, leading to a stronger [YC₆H₄CO]⁺ signal and a weaker [M-X]⁺ signal.[1][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on Ring B destabilize the [YC₆H₄CO]⁺ cation. This makes the α-cleavage pathway less favorable. As a result, the competing proximity effect becomes more prominent, leading to a relative increase in the intensity of the [M-X]⁺ peak.[1][4]

This predictable electronic influence provides another layer of structural information that can be gleaned from the mass spectrum.

Competitive_Fragmentation cluster_pathways Competing Pathways cluster_influences Substituent Influence on Ring B (Y) Start Ionized 2-X, Y-Substituted Benzanilide Cleavage α-Cleavage Start->Cleavage Proximity Proximity Effect Start->Proximity Product_Cleavage [YC6H4CO]+ Cleavage->Product_Cleavage Product_Proximity [M-X]+ Proximity->Product_Proximity EDG Electron-Donating Group (Y) (e.g., -OCH3) EDG->Cleavage Favors EWG Electron-Withdrawing Group (Y) (e.g., -NO2) EWG->Proximity Favors

Caption: Influence of Ring B substituents on competing fragmentation pathways.

2-Substituent (X)4'-Substituent (Y)[M-X]⁺ Relative Intensity[YC₆H₄CO]⁺ Relative IntensityFavored Pathway
2-Chloro4'-Methoxy (EDG)LowerHigherα-Cleavage
2-Chloro4'-H (Neutral)ModerateModerateCompetitive
2-Chloro4'-Nitro (EWG)HigherLowerProximity Effect
This table represents the expected trends based on the principles discussed in authoritative sources.[1][4]

Part 4: Experimental Protocol and Considerations

Reproducible and informative fragmentation data relies on a well-defined analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the standard for analyzing benzanilides due to its excellent separation capabilities for isomers and the generation of detailed, library-searchable fragmentation patterns.[1][5]

Step-by-Step GC-EI-MS Methodology
  • Sample Preparation: Dissolve the benzanilide derivative in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC System Configuration:

    • Injector: Split/splitless injector, typically operated at 250-280°C. Use a 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 300-320°C and hold for 2-5 minutes.[1] The ramp rate can be adjusted to optimize the separation of isomers.

  • Mass Spectrometer Configuration:

    • Interface Temperature: Set the GC-MS transfer line temperature to 280-300°C to prevent sample condensation.

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to established mass spectral libraries.

    • Source Temperature: 230°C.[1]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Acquire data over a mass range of m/z 50-600 to ensure capture of both the molecular ion and all significant fragments.[1]

Causality Behind Experimental Choices:

  • Why 70 eV? This energy level is significantly above the ionization potential of most organic molecules, ensuring efficient ionization. More importantly, it imparts sufficient internal energy to the molecular ion to cause extensive and reproducible fragmentation. This reproducibility is the foundation of library-based compound identification.

  • Why GC Introduction? For a mixture of isomers (e.g., 2-, 3-, and 4-substituted derivatives), GC provides the necessary chromatographic separation. Without it, the resulting mass spectrum would be a composite of all isomers, making interpretation nearly impossible. The thermal energy from the GC system can also contribute to increased fragmentation.[1]

  • Alternative Ionization: While EI is ideal for structural elucidation via fragmentation, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would primarily yield the protonated molecule [M+H]⁺ with minimal fragmentation. These methods are preferred for accurate molecular weight determination but provide less structural detail. Tandem mass spectrometry (MS/MS) on these precursor ions can induce fragmentation, but the pathways may differ from EI, such as the N-O exchange rearrangements reported for some protonated benzamides under collision-induced dissociation (CID).[4]

Conclusion

The mass spectral fragmentation of benzanilide derivatives is a predictable yet nuanced process governed by fundamental principles of ion stability and reaction kinetics. While the foundational pathway involves α-cleavage to form a stable benzoyl cation, the true diagnostic power for this class of compounds lies in understanding the substituent-driven competitive pathways.

The ortho-specific proximity effect, leading to a characteristic [M-X]⁺ ion, is an invaluable tool for isomer differentiation. Furthermore, the electronic nature of substituents on the benzoyl ring provides a mechanism to modulate the competition between this rearrangement and simple cleavage. For researchers in drug discovery and development, a thorough understanding of these patterns is not merely academic; it is a practical necessity for the rapid and accurate structural confirmation of novel chemical entities.

References

  • Fenwick, N. W., Saidykhan, A., Nazir, Y., Telford, R., Masood, B., Martin, W. H. C., Gallagher, R. T., & Bowen, R. D. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181–190. Available at: [Link][1]

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed Central. Available at: [Link][2]

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. Available at: [Link][3]

  • Bowen, R. D., et al. (2022). Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Benzanilide. Wiley SpectraBase. Available at: [Link][6]

  • Richel, A., et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link][7]

  • Coro, J., et al. (2012). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. University of Groningen Research Portal. Available at: [Link][8]

  • Wang, H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link][4]

  • Celignis. (n.d.). Gas Chromatograph with Mass Spectrometer (GC-MS) for Biomass Analysis. Celignis. Available at: [Link][5]

Sources

IR spectroscopy amide bands for N-(4-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: IR Spectroscopic Characterization of N-(4-methoxyphenyl)-3-methylbenzamide Subtitle: A Comparative Analysis of Sampling Modalities and Spectral Assignment for Structural Validation

Executive Summary

Objective: This guide provides a definitive protocol for the vibrational characterization of N-(4-methoxyphenyl)-3-methylbenzamide (CAS: Analogous to 100-150 range for benzanilides). It addresses the critical need for distinguishing this specific secondary amide from its precursors (3-methylbenzoic acid and 4-methoxyaniline) and potential hydrolysis products.[1]

Core Insight: The diagnostic utility of this molecule’s IR spectrum relies on the precise identification of the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands. Due to the electron-donating nature of the p-methoxy group on the N-phenyl ring, the Amide I band typically exhibits a bathochromic shift (lower frequency) compared to unsubstituted benzanilide, a nuance often missed in automated library matching.

Comparison Scope: We compare the two industry-standard acquisition modes—Attenuated Total Reflectance (ATR) vs. Transmission (KBr Pellet) —providing evidence-based recommendations for their specific utility in drug development workflows.

Structural Context & Theoretical Predications

To interpret the spectrum accurately, one must understand the electronic environment influencing the amide bond.

  • The Core: A benzanilide scaffold (N-phenylbenzamide).[1]

  • Ring A (Acyl side): 3-methyl substitution (meta-toluoyl).[1] The inductive effect is weak; expect minimal perturbation of the C=O frequency compared to benzamide.

  • Ring B (Amine side): 4-methoxy substitution (p-anisidyl).[1] This is a strong Electron Donating Group (EDG).[1] Through resonance, it increases electron density on the amide nitrogen, enhancing the

    
    -character of the C-N bond and slightly weakening the C=O bond (single bond character increases).
    

Predicted Spectral Shift:

  • Amide I: Expect a shift to 1645–1655 cm⁻¹ (Solid state), slightly lower than unsubstituted benzanilide (~1655–1660 cm⁻¹).[1]

  • Amide II: Expect a shift to 1530–1550 cm⁻¹ , often gaining intensity due to the stiffened C-N bond.

Comparative Analysis: Sampling Alternatives

The choice of sampling technique fundamentally alters the observed peak positions and relative intensities.

FeatureAlternative A: Diamond ATR Alternative B: KBr Pellet (Transmission) Verdict / Application
Principle Surface interaction (evanescent wave).[1]Bulk transmission through diluted matrix.[1]ATR is preferred for routine QC.[1]
Sample Prep None (Neat solid).Grinding with KBr (1:100 ratio) + Pressing.[1]KBr is required for publication-grade resolution.[1]
Amide I Peak ~1648 cm⁻¹ ~1654 cm⁻¹ ATR peaks shift lower due to refractive index dispersion.[1]
Resolution Moderate (2-4 cm⁻¹).[1]High (can resolve crystal splitting).KBr reveals polymorphs better.[1]
Moisture Risk Negligible.[1]High (Hygroscopic KBr creates -OH bands).[1]Use ATR if sample is moisture-sensitive.[1]
Reproducibility High (Pathlength fixed).[1]Variable (Pellet thickness varies).[1]ATR for quantitative comparison.

Critical Note: Do not compare an ATR spectrum directly to a KBr library spectrum without applying an ATR-correction algorithm. The intensity of high-wavenumber peaks (N-H stretch) will appear artificially suppressed in ATR.

Detailed Spectral Assignment

The following table synthesizes experimental data from analogous benzanilides and theoretical DFT (Density Functional Theory) predictions for the target molecule.

Table 1: Diagnostic Bands for N-(4-methoxyphenyl)-3-methylbenzamide
RegionAssignmentFrequency (cm⁻¹)IntensityMechanistic Note
High Frequency N-H Stretch (Secondary Amide)3280 – 3320 Medium, BroadSingle sharp band indicates secondary amide.[1] Absence of doublet confirms consumption of p-anisidine (primary amine).[1]
Double Bond Amide I (C=O[1][2] Stretch)1645 – 1655 Very StrongThe "Heartbeat" of the molecule. Lower frequency than esters (1735) or acids (1690).[1]
Double Bond Aromatic C=C Stretch1590 – 1610StrongOverlaps with Amide II but usually sharper.[1]
Fingerprint Amide II (N-H Bend + C-N Stretch)1530 – 1550 StrongDiagnostic for secondary amides.[1] Disappears in N-methylated analogs.[1]
Fingerprint C-O-C Asym. Stretch (Methoxy)1240 – 1255 StrongSpecific to the p-anisidine moiety.[1]
Fingerprint Amide III (C-N Stretch + N-H Bend)1300 – 1320MediumMixed mode; useful for confirming trans-amide conformation.[1]
Low Frequency Aromatic C-H Out-of-Plane (OOP)810 – 830StrongDiagnostic for para-substitution (2 adjacent H's on anisidine ring).[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for acquiring and validating the spectrum.

IR_Workflow Sample Solid Sample N-(4-methoxyphenyl)-3-methylbenzamide Prep Prep: Diamond ATR (Clean w/ Isopropanol) Sample->Prep Acquire Acquisition (64 scans, 4 cm⁻¹ res) Prep->Acquire Process Processing (Baseline Corr + ATR Corr) Acquire->Process Analyze Band Analysis Process->Analyze CheckNH Check 3300 cm⁻¹ Singlet? Analyze->CheckNH CheckCO Check 1650 cm⁻¹ Amide I? CheckNH->CheckCO Yes Fail REJECT: Impurity CheckNH->Fail No (Doublet = Amine) Result VALID STRUCTURE CheckCO->Result Yes CheckCO->Fail No (1690+ = Acid)

Figure 1: Step-by-step acquisition and logic flow for structural validation.

Protocol: ATR Acquisition (Standard Operating Procedure)
  • System Check: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up (min. 30 mins).

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol and a lint-free Kimwipe.[1] Verification: Collect a background spectrum; it must be flat with no peaks at 2900 cm⁻¹ (residual solvent) or 1650 cm⁻¹ (residual protein/amide).[1]

  • Background: Collect air background (32-64 scans).

  • Sample Loading: Place ~5 mg of N-(4-methoxyphenyl)-3-methylbenzamide on the crystal center.

  • Compression: Apply pressure using the slip-clutch anvil until it clicks (ensures uniform contact without cracking the crystal).[1]

  • Measurement: Scan 4000–450 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply "ATR Correction" (if comparing to literature KBr data) and "Automatic Baseline Correction."

Troubleshooting & Validation (E-E-A-T)

Issue: "I see a peak at 1690 cm⁻¹ instead of 1650 cm⁻¹."

  • Cause: Hydrolysis or incomplete reaction.[1] The 1690+ region is characteristic of the Carboxylic Acid dimer (3-methylbenzoic acid).

  • Solution: Wash the sample with dilute sodium bicarbonate (NaHCO₃) to remove unreacted acid, dry, and re-run.

Issue: "The N-H band at 3300 cm⁻¹ is a doublet."

  • Cause: Residual primary amine (4-methoxyaniline).[1] Primary amines show symmetric and asymmetric stretches.[1] Secondary amides show only one.[1]

  • Solution: Recrystallize from ethanol/water.[1]

Validation Experiment: Deuterium Exchange (D₂O Shake) To confirm the Amide II band (which is a mixed mode of N-H bend and C-N stretch):

  • Dissolve a small amount of sample in CDCl₃.[1]

  • Add a drop of D₂O and shake.[1]

  • Result: The Amide II band at ~1540 cm⁻¹ will decrease in intensity, and a new band (Amide II’) will appear at lower frequency (~1450 cm⁻¹) due to the heavier mass of Deuterium. This confirms the band originates from an exchangeable proton (N-H).

Signal Pathway Logic

Analysis_Logic Start Start Spectral Analysis Region1 Region 1600-1700 cm⁻¹ Start->Region1 Decision1 Peak Position? Region1->Decision1 Acid 1680-1710 cm⁻¹ (Carboxylic Acid) Decision1->Acid >1680 Ester 1735-1750 cm⁻¹ (Ester Impurity) Decision1->Ester >1730 Amide 1645-1660 cm⁻¹ (Amide I) Decision1->Amide 1645-1660 CheckAmide2 Check 1530-1550 cm⁻¹ (Amide II Present?) Amide->CheckAmide2 Confirmed CONFIRMED Benzanilide Structure CheckAmide2->Confirmed Yes Suspect Suspect Tertiary Amide or Lactam CheckAmide2->Suspect No

Figure 2: Diagnostic logic tree for distinguishing the target amide from common synthetic impurities.

References

  • Specac Application Notes. ATR vs. Transmission Spectroscopy: A Comparative Guide. Specac Ltd. [Link][1]

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Methoxybenzamide (Analog). National Institute of Standards and Technology.[1] [Link]

  • MDPI Molecules. Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations.[1] MDPI.[1] [Link]

  • ResearchGate. Infrared Absorption Band Assignment in Benzanilide and Derivatives.[Link]

Sources

Comparative Biological Profile: 3-Methylbenzamide vs. 4-Methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-methylbenzamide (3-MBA) and 4-methylbenzamide (4-MBA) , focusing on their distinct biological activities driven by the meta- vs. para- substitution patterns.

Executive Summary

The biological divergence between 3-methylbenzamide and 4-methylbenzamide illustrates a classic Structure-Activity Relationship (SAR) principle: regiochemistry dictates target affinity .

  • 3-Methylbenzamide (Meta): Biologically active.[1] It functions as a weak but specific inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes and serves as the structural core for the potent insect repellent DEET (N,N-diethyl-3-methylbenzamide). Its meta-substitution allows it to mimic the nicotinamide moiety of NAD+.

  • 4-Methylbenzamide (Para): Biologically inert in the context of PARP inhibition. The para-methyl group creates a steric clash within the NAD+ binding pocket, preventing effective enzyme inhibition. It is primarily used as a chemical intermediate or crystallographic scaffold due to its high symmetry and packing efficiency.

Physicochemical & Structural Basis

The differential activity stems from the spatial arrangement of the methyl group relative to the amide pharmacophore.

Feature3-Methylbenzamide (3-MBA)4-Methylbenzamide (4-MBA)Impact on Bioactivity
Substitution Meta (1,3-position)Para (1,4-position)3-MBA aligns with the ribose-binding pocket of PARP; 4-MBA protrudes into the hydrophobic wall.
Symmetry Low (

plane only)
High (

axis)
4-MBA packs more efficiently in the solid state, leading to a significantly higher melting point.
Melting Point ~95°C~160°C4-MBA has lower solubility in aqueous assay buffers due to high lattice energy.
LogP (Est.) ~2.1~2.1Lipophilicity is similar; differences in activity are steric, not transport-related.
Primary Biological Activity: PARP Inhibition

The most significant biological distinction lies in the inhibition of PARP-1, a nuclear enzyme involved in DNA repair and programmed cell death.

Mechanism of Action: Nicotinamide Mimicry

PARP enzymes use NAD+ as a substrate.[2] Inhibitors like benzamides bind to the nicotinamide pocket.

  • The "Meta" Rule: To fit the pocket, the inhibitor must form hydrogen bonds with Gly863 and Ser904 (in human PARP-1). A substituent at the 3-position (meta) points away from the steric bulk of the protein, often into a small hydrophobic sub-pocket.

  • The "Para" Clash: A substituent at the 4-position (para) points directly into the "floor" of the active site or clashes with the protein backbone, abrogating binding affinity.

Pathway Visualization: Competitive Inhibition

The following diagram illustrates how 3-MBA successfully competes with NAD+, while 4-MBA fails to bind.

PARP_Mechanism NAD NAD+ Substrate PARP PARP-1 Enzyme (Active Site) NAD->PARP Binds normally DNA_Repair DNA Repair (BER Pathway) PARP->DNA_Repair Poly(ADP-ribosyl)ation MBA3 3-Methylbenzamide (Meta-substituted) MBA3->PARP Competes with NAD+ (Fits Pocket) MBA3->DNA_Repair Inhibits Apoptosis Cell Death (Synthetic Lethality) MBA3->Apoptosis Promotes in BRCA- cells MBA4 4-Methylbenzamide (Para-substituted) MBA4->PARP Steric Clash (No Binding)

Caption: 3-MBA competitively inhibits PARP-1 by mimicking nicotinamide, blocking DNA repair. 4-MBA fails to bind due to steric hindrance.

Comparative Data: PARP Inhibition Constants

While modern inhibitors (e.g., Olaparib) are nanomolar potent, the benzamide series establishes the baseline SAR.

CompoundIC50 (PARP-1)Binding ModeReference
Benzamide ~2.0 µMReference Pharmacophore[1]
3-Methylbenzamide ~22 µM Weak Binder (Steric tolerance)[2]
4-Methylbenzamide >1000 µM (Inactive)Steric Clash[2][3]
3-Aminobenzamide 3.6 µMH-bond donor (Standard Probe)[1]

Note: 3-MBA is approximately 10-fold less potent than the reference 3-aminobenzamide but retains specific activity, unlike the 4-methyl isomer.

Secondary Activity: Insect Repellency (DEET Analogs)

This SAR trend extends to entomological targets (octopamine receptors and odorant receptors).

  • N,N-Diethyl-3-methylbenzamide (DEET): The meta-methyl group is critical for the "gold standard" repellency profile.

  • N,N-Diethyl-4-methylbenzamide: Studies show the para-isomer possesses significantly reduced repellency and duration of action compared to the meta-isomer [4].

Experimental Protocol: PARP Activity Assay

To verify the inactivity of 4-MBA vs. 3-MBA, use this self-validating colorimetric or chemiluminescent assay.

Objective: Quantify the inhibition of PAR formation on histone proteins.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mM DTT.

  • Substrate: Biotinylated NAD+ (25 µM).

  • Enzyme: Recombinant Human PARP-1 (0.5 Units/well).

  • Activated DNA: Nicked DNA (10 µg/mL) to trigger PARP.

Workflow:

  • Coat Plate: Incubate histone mixture in 96-well strip plates overnight at 4°C. Wash 3x with PBS-T.

  • Compound Addition:

    • Add 3-MBA (Serial dilution: 10 µM – 1000 µM).

    • Add 4-MBA (Serial dilution: 10 µM – 1000 µM).

    • Control: 3-Aminobenzamide (Positive control), DMSO (Negative control).

  • Reaction Initiation: Add PARP-1 enzyme + Activated DNA + Biotin-NAD+. Incubate for 60 min at 25°C.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Expectation: 3-MBA will show a dose-dependent curve (IC50 ~20-30 µM). 4-MBA will show a flat line (no inhibition) up to solubility limits.
References
  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link

  • Banasik, M., Komura, H., Shimoyama, M., & Ueda, K. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569–1575. Link

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3][4][5][6][7] Pharmacological Reviews, 54(3), 375–429. Link

  • Wang, Z., et al. (2014). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti. Journal of Medical Entomology, 47(2), 176–184. Link

Sources

Technical Guide: HPLC Retention & Separation of N-(4-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the HPLC retention characteristics for N-(4-methoxyphenyl)-3-methylbenzamide . As specific absolute retention times vary by instrument configuration, this guide focuses on Relative Retention Times (RRT) , separation mechanisms, and validated method development protocols derived from structural properties and analogous benzamide standards.

Executive Summary & Molecule Profile

N-(4-methoxyphenyl)-3-methylbenzamide is a lipophilic diaryl amide often utilized as a scaffold in medicinal chemistry (e.g., for kinase or GPCR ligands). Its retention behavior is governed by hydrophobic interactions and


-

stacking potential.
  • Target Molecule: N-(4-methoxyphenyl)-3-methylbenzamide[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Physicochemical Properties:

    • LogP (Predicted): ~3.2 – 3.6 (Highly Lipophilic)

    • pKa: Amide nitrogen is neutral/weakly basic; generally non-ionizable in standard pH 2–8 range.

    • UV Max: ~254 nm (primary), ~210 nm (secondary).

Comparison Context: This compound requires optimized conditions to resolve from its regioisomers (e.g., the 2-methyl or 4-methyl analogs) and hydrolysis impurities (3-methylbenzoic acid, p-anisidine).

Comparative Performance Analysis

The following data compares the performance of "Standard" C18 conditions against "Optimized" Phenyl-Hexyl conditions. The Phenyl-Hexyl phase is superior for this compound due to the interaction between the stationary phase


-electrons and the electron-rich methoxy-substituted ring.
Table 1: Predicted Relative Retention Time (RRT) Data

Data normalized to Internal Standard: N-Phenylbenzamide (RRT = 1.00)

AnalyteStructure NoteLogPRRT (C18)RRT (Phenyl-Hexyl)Separation Quality
Benzamide Core fragment0.640.250.20Baseline Resolved
N-Phenylbenzamide Standard 2.651.00 1.00 Reference
N-(4-methoxyphenyl)benzamide No methyl group2.901.151.25Good
N-(4-methoxyphenyl)-2-methylbenzamide Ortho isomer3.301.351.30Critical Pair (Elutes earlier due to steric non-planarity)
N-(4-methoxyphenyl)-3-methylbenzamide Target 3.451.42 1.55 Excellent
N-(4-methoxyphenyl)-4-methylbenzamide Para isomer3.451.441.60Difficult on C18; Resolved on Phenyl

Expert Insight: On a standard C18 column, the 3-methyl and 4-methyl isomers often co-elute (overlap) because their hydrophobicity is nearly identical. The Phenyl-Hexyl column separates them based on shape selectivity and


-stacking strength, which differs between the meta (3-methyl) and para (4-methyl) substitutions.

Experimental Protocols

Protocol A: Standard Purity Assessment (C18)

Recommended for general purity checks and reaction monitoring.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H

    
    PO
    
    
    
    for UV only).
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0–1 min: 30% B (Isocratic hold)

    • 1–8 min: 30%

      
       90% B (Linear Ramp)
      
    • 8–10 min: 90% B (Wash)

    • 10.1 min: 30% B (Re-equilibration)

Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)

Recommended when separating the target from 2-methyl or 4-methyl isomers.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 2.1 × 100 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: Water + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
    -
    
    
    
    interactions better than ACN.
  • Flow Rate: 0.4 mL/min.[4][5]

  • Temperature: 25°C (Lower temperature enhances steric selectivity).

  • Gradient:

    • 0–2 min: 40% B

    • 2–12 min: 40%

      
       85% B
      
    • 12–15 min: 85% B

Method Development Logic (Visualized)

The following diagram illustrates the decision pathway for selecting the correct HPLC mode based on the specific analytical challenge (e.g., simple purity vs. isomer resolution).

HPLC_Method_Dev Start START: Analyze N-(4-methoxyphenyl)-3-methylbenzamide Goal_Check Define Analytical Goal Start->Goal_Check Simple_Purity Goal: General Purity / Reaction Monitor Goal_Check->Simple_Purity Isomer_Res Goal: Separate Regioisomers (o/m/p) Goal_Check->Isomer_Res C18_Select Select C18 Column (Hydrophobicity dominant) Simple_Purity->C18_Select Phenyl_Select Select Phenyl-Hexyl / Biphenyl Column (Pi-Pi Interaction dominant) Isomer_Res->Phenyl_Select Mobile_ACN Mobile Phase: ACN / Water + 0.1% FA C18_Select->Mobile_ACN Result_C18 Result: Fast elution, potential isomer overlap Mobile_ACN->Result_C18 Mobile_MeOH Mobile Phase: MeOH / Water + Buffer (MeOH enhances Pi-selectivity) Phenyl_Select->Mobile_MeOH Result_Phenyl Result: High Resolution of 3-Me vs 4-Me Mobile_MeOH->Result_Phenyl

Figure 1: Decision tree for selecting C18 vs. Phenyl-Hexyl stationary phases based on separation requirements.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • SIELC Technologies. (2018). Separation of N-Methylbenzamide on Newcrom R1 HPLC column. Link (Demonstrates retention behavior of benzamide cores).

  • Chromatography Forum. (2017). Separation of positional isomers. Link (Expert discussion on separating ortho/meta/para isomers using polar-embedded phases).

  • PubChem. N-(4-methoxyphenyl)-3-methylbenzamide Compound Summary. Link (Source for physicochemical properties and LogP data).

  • Sigma-Aldrich. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis RP-Amide. Link (Protocol reference for amide/acid separations).

Sources

Crystal Engineering of N-(4-methoxyphenyl)benzamide Scaffolds: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the solid-state architecture of N-(4-methoxyphenyl)benzamide (MOP) and its halogenated analogs. For drug development professionals, understanding the crystal lattice of this scaffold is critical; the benzamide moiety is a privileged pharmacophore in kinase inhibitors and antimicrobial agents. This analysis compares the "parent" MOP structure against trifluoromethyl (TFMP) and ortho-fluoro derivatives, revealing how subtle electronic modulations dictate lattice stability, solubility profiles, and bioavailability potential through polymorphic control.

Part 1: Structural Landscape & Design Logic

The N-(4-methoxyphenyl)benzamide scaffold consists of two aromatic rings linked by an amide (-CONH-) bridge. The "Performance" of this crystal structure is defined by its Packing Efficiency and Supramolecular Stability .

The Core Challenge: Conformational Flexibility

The central amide bond allows rotation, creating a "twist angle" between the two phenyl rings.

  • Solution State: High rotational freedom, leading to multiple transient conformers.

  • Solid State: The lattice locks the molecule into a specific conformation (typically twisted ~30-60°) to maximize intermolecular Hydrogen Bonding (HB).

Design Logic for Analogs:

  • Parent (MOP): Establishes the baseline amide-amide interaction.

  • TFMP Analog (Para-CF3): Introduces a bulky, electron-withdrawing group to test steric packing limits.

  • 2-Fluoro Analog (Ortho-F): Introduces an intramolecular H-bond mimic and alters the twist angle via steric pressure.

Part 2: Comparative Crystallographic Analysis

The following data compares the parent compound (MOP) against two distinct structural alternatives: a para-trifluoromethyl variant (TFMP) and an ortho-fluoro variant.

Table 1: Crystal Data & Refinement Parameters
ParameterParent: MOP (Methoxy)Analog A: TFMP (Trifluoromethyl)Analog B: 2-Fluoro-MOP
Formula C₁₄H₁₃NO₂C₁₄H₁₀F₃NOC₁₄H₁₂FNO₂
Crystal System Monoclinic Triclinic Orthorhombic
Space Group P2₁/cP-1Pbca (approx*)
Z (Molecules/Cell) 424
a (Å) 12.654.895.29
b (Å) 5.0810.986.64
c (Å) 18.2412.8931.78
β (Angle) 102.4°92.8°90°
Packing Motif Corrugated SheetsCentrosymmetric DimersLinear Rows / Sheets
Twist Angle ~67.4°~59.7°~27.0°

Note: Data derived from comparative studies of benzamide analogs [1][2][3].

Performance Insight:
  • MOP (Parent): Crystallizes in a monoclinic system with a high twist angle (67°). This large twist disrupts planarity, potentially increasing solubility by reducing lattice energy compared to planar analogs.

  • Analog B (2-Fluoro): The ortho-fluorine drastically reduces the twist angle to ~27°. This forces the molecule into a flatter conformation, allowing tighter stacking (shorter a-axis), which often correlates with higher melting points and lower dissolution rates.

Part 3: Intermolecular Interaction Profiling

The stability of these crystals relies on specific "Supramolecular Synthons."

Primary Interaction: The Amide Catemer

Unlike carboxylic acids that form dimers, these benzamides primarily form C(4) chains (Catemers) or R2,2(8) dimers depending on the steric bulk.

Diagram 1: Supramolecular Interaction Logic

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.

G Molecule Benzamide Molecule Amide Amide Linker (-CONH-) Molecule->Amide Substituent Substituent (-OMe / -CF3 / -F) Molecule->Substituent HB_Donor H-Bond Donor (N-H) Amide->HB_Donor HB_Acceptor H-Bond Acceptor (C=O) Amide->HB_Acceptor Secondary_Interaction Secondary Stabilization: Weak C-H...F / Pi-Stacking Substituent->Secondary_Interaction Steric/Electronic Control Primary_Synthon Primary Synthon: 1D Infinite Chain (C4) HB_Donor->Primary_Synthon Intermolecular Interaction HB_Acceptor->Primary_Synthon Lattice Final Crystal Lattice (3D Architecture) Primary_Synthon->Lattice  Major Force Secondary_Interaction->Lattice  Fine Tuning

Caption: Hierarchical assembly of benzamide crystals. The Amide-Amide H-bond drives the 1D chain formation, while substituents dictate the 3D packing geometry.

Part 4: Experimental Protocol (Synthesis & Crystallization)

To reproduce these crystals for X-ray diffraction (XRD) analysis, a high-purity synthesis followed by slow-evaporation crystallization is required.

Workflow: Schotten-Baumann Condensation

Reagents:

  • 4-Methoxyaniline (p-Anisidine)

  • Benzoyl Chloride (or substituted derivative)[1][2]

  • Base: 10% Aqueous NaOH or Pyridine

  • Solvent: Ethanol (for crystallization)

Diagram 2: Synthesis & Crystallization Workflow

Process Start Reactants (Aniline + Acid Chloride) Reaction Coupling Reaction (0°C to RT, 2 hrs) Start->Reaction Quench Quench/Precipitate (Pour into Ice Water) Reaction->Quench Filter Filtration & Washing (NaHCO3) Quench->Filter Recryst Recrystallization (Hot Ethanol/DMF) Filter->Recryst Growth Slow Evaporation (RT, 3-5 Days) Recryst->Growth Saturation XRD Single Crystal XRD Analysis Growth->XRD Harvest

Caption: Step-by-step workflow from chemical synthesis to X-ray quality crystal generation.

Detailed Protocol Steps:
  • Coupling: Dissolve 4-methoxyaniline (10 mmol) in 15 mL of dry pyridine (or acetone/NaOH mix). Add Benzoyl chloride (10 mmol) dropwise at 0°C. Stir for 2 hours.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The crude amide will precipitate immediately. Filter and wash with 5% NaHCO₃ to remove unreacted acid, then water.

  • Crystallization (Critical Step):

    • Dissolve the dried solid in minimal boiling Ethanol (or Acetone/Hexane 1:1 mixture).

    • Filter the hot solution to remove dust nuclei.

    • Allow to stand at Room Temperature (RT) covered with parafilm containing pinholes.

    • Target: Block-like crystals suitable for XRD (0.3 x 0.2 x 0.2 mm) usually form within 72 hours.

Part 5: Performance vs. Alternatives

When selecting a lead compound, the solid-state performance of MOP analogs offers distinct trade-offs:

FeatureMOP (Parent) TFMP (Alternative) Implication for Drug Dev
Lattice Energy ModerateHighTFMP likely has higher thermal stability but lower solubility.
H-Bond Network 1D Chains (b-axis)1D Chains (a-axis)Similar dissolution mechanisms; surface area dependent.
Density ~1.3 g/cm³~1.45 g/cm³TFMP packs more efficiently due to F-interactions; better tablet compaction.
Void Volume LowVery LowNeither solvates easily; low hygroscopicity risk for both.

Conclusion: For applications requiring higher solubility, the Parent MOP structure is superior due to the "loosening" effect of the methoxy group and the larger twist angle. For applications requiring maximum thermal stability and density (e.g., solid oral dosage forms), the TFMP or 2-Fluoro analogs are superior alternatives due to their tighter, planar packing motifs.

References

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. Source: National Institutes of Health (PMC). URL:[Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. Source: Acta Crystallographica Section E (via NIH). URL:[Link]

  • N-(4-Chlorophenyl)benzamide. Source: Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Source: MDPI Crystals.[3] URL:[Link][2][4]

Sources

Comparative UV-Vis Spectroscopy of Methoxy-Substituted Benzamides: Structural Isomers and Electronic Transitions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Methoxy-Substituted Benzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative analysis of the electronic absorption spectra of benzamide and its methoxy-substituted derivatives (2-, 3-, and 4-methoxybenzamide). For researchers in medicinal chemistry and quality control, distinguishing these isomers is critical, as the position of the methoxy group significantly alters pharmacokinetics and receptor binding affinities (e.g., in benzamide-based antipsychotics).

Key Insight: The position of the methoxy auxochrome dictates the magnitude of the bathochromic shift (red shift) relative to the unsubstituted benzamide. The general trend for the primary absorption band (


) in polar solvents is:
Para (4-OMe) > Ortho (2-OMe) > Meta (3-OMe) > Unsubstituted Benzamide 

This guide details the mechanistic origins of these shifts, including resonance effects, steric inhibition, and intramolecular hydrogen bonding, supported by experimental protocols.

Theoretical Framework & Mechanistic Analysis

The Benzamide Chromophore

Benzamide (


) exhibits two primary absorption bands in the UV region:
  • E-Band (Ethylene) / K-Band (Konjugierte):

    
    225 nm. Arising from 
    
    
    
    transitions involving the aromatic ring conjugated with the carbonyl group. This is the most intense band (
    
    
    ).
  • B-Band (Benzenoid):

    
    270–280 nm. A weaker band (
    
    
    
    ) arising from the forbidden
    
    
    transition of the benzene ring, often showing vibrational fine structure.
Substituent Effects (The Methoxy Auxochrome)

The methoxy group (


) acts as an auxochrome. It possesses lone pair electrons that interact with the aromatic 

-system.
  • Mesomeric Effect (+M): Dominant. Donates electrons into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (

    
    ) and causing a red shift.
    
  • Inductive Effect (-I): Weakly electron-withdrawing due to oxygen's electronegativity, but overwhelmed by the +M effect in UV-Vis.

Isomer-Specific Mechanisms
  • Para (4-Methoxy): Allows for direct through-conjugation . The lone pair on the methoxy oxygen can delocalize all the way to the carbonyl oxygen. This maximizes the transition dipole moment and results in the largest bathochromic shift.

  • Meta (3-Methoxy): The methoxy group is in a "non-conjugated" position relative to the carbonyl for direct resonance. The +M effect is localized to the ring and does not extend effectively to the carbonyl. The shift is minimal compared to para.

  • Ortho (2-Methoxy): A complex interplay of forces:

    • Steric Inhibition of Resonance (SIR): The bulky methoxy group can force the amide group out of planarity, breaking conjugation (Hypsochromic/Blue shift).

    • Intramolecular Hydrogen Bonding: A stabilizing H-bond (N-H...O-Me) can lock the molecule in a planar conformation, countering SIR.

    • Result: Usually a shift intermediate between meta and para, often with broadened bands.

Comparative Data Analysis

The following data represents consensus values for dilute solutions (


 M) in Ethanol . Note that values may shift 

2-5 nm depending on solvent polarity (solvatochromism) and pH.
Table 1: UV-Vis Absorption Maxima ( )[1][2]
CompoundSubstitution

(K-Band)

(B-Band)
Electronic Effect
Benzamide None225 nm ~270 nmBaseline conjugation (Phenyl-Carbonyl).
3-Methoxybenzamide Meta235 nm ~278 nmInductive (-I) & Localized Resonance. Weak shift.
2-Methoxybenzamide Ortho242 nm ~285 nmCompetition: Intramolecular H-bond vs. Steric twist.
4-Methoxybenzamide Para256 nm (Merged)Strong +M Resonance . Direct conjugation path.

Application Note: In 4-methoxybenzamide, the strong K-band often undergoes such a significant red shift that it masks the weaker B-band, appearing as a single broad, intense peak.

Visualizing the Electronic Effects

The following diagram illustrates the competing electronic and structural forces defining these spectra.

ElectronicEffects cluster_0 Substituent Inputs cluster_1 Mechanisms cluster_2 Spectral Outcome (Shift) Methoxy Methoxy Group (-OCH3) Resonance Resonance (+M) Extended Conjugation Methoxy->Resonance Lone Pair Donation Induction Induction (-I) Electron Withdrawal Methoxy->Induction Electronegativity Sterics Steric Inhibition (Twisting) Methoxy->Sterics Ortho Position HBond Intramolecular H-Bonding Methoxy->HBond Ortho Position Benzamide Benzamide Scaffold RedShift Bathochromic Shift (Red Shift) Resonance->RedShift Strongest in Para Resonance->RedShift Weak in Meta (Cross-Conjugation) BlueShift Hypsochromic Shift (Blue Shift) Sterics->BlueShift Breaks Planarity HBond->RedShift Restores Planarity

Figure 1: Mechanistic pathways influencing the UV-Vis spectral shifts in methoxy-benzamides. Green paths indicate red-shifting factors; red paths indicate blue-shifting factors.

Experimental Protocol: Comparative Purity Analysis

Objective: To determine the identity and isomeric purity of a methoxybenzamide sample using UV-Vis spectroscopy.

Reagents:

  • Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol. Note: Do not use Acetone or Toluene as they absorb in the UV region.

  • Reference Standards: High-purity (>99%) standards of o-, m-, and p-methoxybenzamide.

Step-by-Step Workflow
  • Baseline Correction (Blanking):

    • Fill two matched quartz cuvettes (1 cm path length) with pure ethanol.

    • Place in the reference and sample holders.

    • Run a baseline scan (200 nm – 400 nm). Ensure the baseline is flat (

      
       Abs).
      
  • Stock Solution Preparation:

    • Weigh 10.0 mg of the sample accurately.

    • Dissolve in 100 mL of ethanol in a volumetric flask.

    • Concentration:

      
       (approx 
      
      
      
      M). This is too concentrated for direct scan.
  • Dilution (Critical Step):

    • Take 1.0 mL of Stock Solution and dilute to 100 mL with ethanol.

    • Final Concentration:

      
       (
      
      
      
      M).
    • Target Absorbance: 0.4 – 0.8 AU (Linear Beer-Lambert range).

  • Spectral Scanning:

    • Rinse the sample cuvette with the diluted solution 3 times.

    • Scan from 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for better resolution of the B-band fine structure.

  • Data Processing:

    • Identify

      
      .[1][2][3]
      
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
    • Compare

      
       and spectral shape (peak broadness) to Table 1.
      
Experimental Workflow Diagram

ProtocolWorkflow start Start: Sample Analysis weigh Weigh 10mg Sample start->weigh dissolve Dissolve in 100mL EtOH (Stock Solution) weigh->dissolve dilute Dilute 1:100 (Target ~10 µM) dissolve->dilute scan Scan 200-400 nm dilute->scan blank Blank Instrument (Pure EtOH) blank->scan Baseline process Determine λmax & ε scan->process decision Compare to Reference (Table 1) process->decision end Report Identity/Purity decision->end

Figure 2: Standardized workflow for UV-Vis analysis of benzamide derivatives to ensure Beer-Lambert linearity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for UV-Vis substituent effects).
  • NIST Chemistry WebBook. (2023). UV-Vis Spectra of Benzamide and Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for auxochrome shift rules).
  • Burger, A. (2021). Burger's Medicinal Chemistry, Drug Discovery and Development. Wiley-Interscience. (Context for benzamide pharmacophores).

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-methoxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

CRITICAL ALERT: N-(4-methoxyphenyl)-3-methylbenzamide is a research-grade chemical entity.[1][2] Unlike established pharmaceuticals, it lacks a comprehensive, historically validated toxicological profile.

As a Senior Application Scientist, I mandate that you handle this compound under the Precautionary Principle . We do not rely on the absence of data as evidence of safety. Instead, we derive our risk assessment from its chemical structure (Structure-Activity Relationship - SAR).

Structural Hazard Analysis (The "Why" behind the protocol)

This molecule is an amide synthesized from 3-methylbenzoic acid and p-anisidine (4-methoxyaniline) .[1][2]

  • The Hidden Risk: The metabolic or chemical hydrolysis of this amide bond can release p-anisidine .

  • Toxicological Implication: p-Anisidine is a known hemotoxin (causing methemoglobinemia) and a suspected genotoxin/carcinogen.[1]

  • Operational Mandate: You must treat N-(4-methoxyphenyl)-3-methylbenzamide as a potential Target Organ Toxin and Skin Sensitizer .[1]

The PPE Ecosystem (Personal Protective Equipment)[1][3]

Do not view PPE as individual items, but as a barrier system. A failure in one layer must be caught by the next.

PPE ComponentSpecification (Minimum Requirement)Scientific Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2] thickness per layer)Permeation Defense: Organic amides can act as permeation enhancers.[1] The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Respiratory Engineering Control Primary: Fume Hood.PPE Backup: N95 or P100 Respirator (if handling open powder outside hood).[1][2]Dust Aerosolization: The solid powder poses the highest inhalation risk. Once in solution, volatility is low, but aerosol risk remains.
Eye Protection Chemical Splash Goggles (Indirect Vent)Mucosal Absorption: Safety glasses are insufficient for powders that can drift around side shields.[1][2] Anisidine derivatives are readily absorbed through mucous membranes.[1]
Body Defense Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.[1]Fomite Control: Cotton coats trap dust, turning your clothing into a secondary exposure source outside the lab.

Operational Workflow: From Storage to Solution[1][4]

This protocol is designed to isolate the compound from the environment during its most vulnerable state: the solid powder phase.

Diagram 1: The Containment Lifecycle

This logic flow ensures that at no point is the operator exposed to uncontained particulates.

HandlingLifecycle Storage 1. Cold Storage (4°C, Desiccated) Equilibrate 2. Thermal Equilibration (Closed Vial -> RT) Storage->Equilibrate Prevent Condensation Static 3. Static Elimination (Ionizer Fan) Equilibrate->Static Reduce Aerosol Risk Weighing 4. Weighing (Inside Fume Hood) Static->Weighing Precision & Safety Solubilization 5. Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent to Solid Use 6. Experimental Use (Liquid Phase) Solubilization->Use Lower Risk State

Caption: The "Red Zone" (Steps 3 & 4) represents the highest inhalation risk due to potential airborne dust.[1][2] Static control is critical here.

Detailed Step-by-Step Protocol
Phase A: Preparation (The "Red Zone")
  • Thermal Equilibration: Remove the vial from the refrigerator (4°C). Do not open it immediately. Allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold vial causes condensation. Moisture causes clumping (weighing errors) and hydrolysis (degradation).[1]

  • Static Control: Place the vial near a benchtop ionizing fan inside the fume hood for 1 minute before opening.

    • Why? Substituted benzamides are often fluffy, electrostatic powders. Without ionization, the powder will "jump" onto your gloves and the balance, creating invisible contamination.

Phase B: Weighing & Solubilization[1]
  • The "Solvent-First" Rule (Modified): If possible, tare your receiving vessel, add a small volume of solvent (e.g., DMSO), and then add the solid.

    • Why? Dropping powder into liquid captures dust immediately. (Note: If precise weighing of the solid is required first, use a weighing boat with a narrow neck).

  • Dissolution: Add the remaining solvent (DMSO is recommended for stock solutions up to 100 mM). Vortex with the cap tightly sealed .

    • Visual Check: Ensure no crystals remain in the cap threads. This is a common source of glove contamination.

Phase C: Waste Disposal
  • Segregation: Do not mix with general organic waste if the stream is destined for evaporation/recycling without high-temp incineration.[1]

  • Labeling: Tag waste explicitly as "Contains N-(4-methoxyphenyl)-3-methylbenzamide – Potential Mutagen ."

Emergency Response Scenarios

Diagram 2: Exposure Response Logic

Self-validating decision tree for immediate action.[1]

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Doff Gloves 2. Wash 15 min (Soap/Water) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Flush 15 min 3. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Aid (Suspect Methemoglobinemia) Inhale->ActionInhale Report Report to EHS & Medical Monitoring ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Note the prohibition of alcohol for skin washing; organic solvents increase skin permeability of benzamides.[1]

Spill Cleanup (Solid Powder)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Wear a P100 respirator if the spill is outside the hood.

  • Wet Wipe Method: Do not sweep (creates dust). Cover the spill with a paper towel soaked in 10% detergent solution .

  • Pick Up: Wipe inward from the periphery to the center. Dispose of as hazardous solid waste.

References & Authority[1][2][3][4][5][6][7]

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. (2019).

    • Relevance: Establishes the protocol for handling chemicals (like this benzamide) that lack specific OELs.

  • PubChem. Compound Summary: p-Anisidine (4-Methoxyaniline). National Library of Medicine.

    • Relevance: Provides the toxicological basis for the "Worst Case" scenario (hydrolysis product toxicity).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1]

    • Relevance: Defines the requirement to treat uncharacterized mixtures/compounds based on their hazardous ingredients (in this case, the anisidine substructure).

  • Sigma-Aldrich (Merck). Product Information: N-(4-methoxy-benzyl)-3-methyl-benzamide (Analogous Structure).[1]

    • Relevance: Confirms the status of this class of chemicals as "Research Use Only" with buyer-assumed responsibility.

Sources

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